GPX4-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C22H21ClN2O5S |
|---|---|
分子量 |
460.9 g/mol |
IUPAC 名称 |
methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methylsulfonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O5S/c1-30-22(27)18-11-16-15-5-3-4-6-17(15)24-20(16)21(25(18)19(26)12-23)13-7-9-14(10-8-13)31(2,28)29/h3-10,18,21,24H,11-12H2,1-2H3/t18-,21+/m1/s1 |
InChI 键 |
GONRCSSWFFDKDJ-NQIIRXRSSA-N |
产品来源 |
United States |
Foundational & Exploratory
GPX4-IN-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the potent and selective Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, GPX4-IN-4 (also known as Compound 24). This document details the scientific rationale behind its development, its mechanism of action in inducing ferroptosis, and provides detailed experimental protocols for its synthesis and biological characterization.
Discovery and Rationale
This compound was developed as a structural analog of the well-known GPX4 inhibitor, RSL3. The primary motivation for its creation was to improve upon the pharmacokinetic properties of existing GPX4 inhibitors, particularly plasma stability, to enable more robust in vivo studies. The discovery of this compound was the result of a targeted medicinal chemistry effort aimed at identifying potent chloroacetamide-based inhibitors of GPX4 with enhanced bioavailability. This research identified this compound as a promising candidate for investigating the therapeutic potential of inducing ferroptosis in cancer.[1][2][3]
Chemical Synthesis
The synthesis of this compound is a multi-step process detailed in the patent literature. The key steps involve the formation of a tetrahydro-β-carboline core followed by the introduction of the chloroacetyl moiety.
Experimental Protocol: Synthesis of this compound (Compound 24)[4]
Step 1: Preparation of Intermediate AQ-5
-
The synthesis starts from commercially available starting materials to construct the key intermediate, a substituted tetrahydro-β-carboline derivative designated as AQ-5. The specific steps for the synthesis of AQ-5 are outlined in the supporting information of the primary publication and related patents.
Step 2: Chloroacetylation to Yield this compound (Compound 24)
-
To a solution of intermediate AQ-5 (30 mg, 57.73 µmol, 1 eq) in chloroform (B151607) (CHCl₃, 0.5 mL), add sodium bicarbonate (NaHCO₃, 10 mg, 119.03 µmol, 2.06 eq).
-
Cool the mixture to 0°C.
-
Slowly add a solution of 2-chloroacetyl chloride (16.30 mg, 144.33 µmol, 2.5 eq) in CHCl₃ (0.5 mL) dropwise.
-
Stir the reaction mixture at 15°C for 2 hours.
-
Upon completion, the reaction mixture will form a brown suspension.
-
The crude product is then purified by standard chromatographic techniques to yield this compound.
Mechanism of Action: Induction of Ferroptosis
This compound exerts its biological effect by covalently inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] It does so by reducing toxic lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.
By covalently binding to the active site of GPX4, this compound inactivates the enzyme. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in the execution of the ferroptotic cell death pathway. The inhibition of GPX4 by this compound can be rescued by the lipophilic antioxidant Ferrostatin-1 (Fer-1), a hallmark of ferroptosis.[4]
References
- 1. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
GPX4-IN-4: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPX4-IN-4, also identified as Compound 24, is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] As a key regulator of ferroptosis, an iron-dependent form of programmed cell death, GPX4 has emerged as a compelling therapeutic target in oncology and other diseases.[3][4] this compound serves as a valuable chemical probe for elucidating the role of GPX4 in cellular processes and as a potential lead compound for the development of novel therapeutics that induce ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available quantitative data, experimental methodologies, and a detailed examination of its mechanism of action within the ferroptosis signaling pathway.
Chemical Structure and Properties
This compound is a structural analog of the known GPX4 inhibitor RSL3.[5] It possesses a chloroacetamide moiety, which is believed to be responsible for its covalent interaction with the selenocysteine (B57510) residue in the active site of GPX4.
| Property | Value | Reference |
| Molecular Formula | C22H21ClN2O5S | [2] |
| Molecular Weight | 460.9 g/mol | [2] |
| Formal Name | (1S,3R)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methylsulfonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester | [6] |
| CAS Number | 2920221-53-8 | [1] |
| Appearance | Solid | [6] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml | [6] |
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent inducer of ferroptosis in cancer cell lines that are dependent on GPX4 for survival. Its efficacy has been quantified through various in vitro and in vivo studies.
In Vitro Activity
| Cell Line | Assay | Parameter | Value | Reference |
| HT1080 | Cell Viability | EC50 | 0.09 µM (at 24h) | [2] |
| HT1080 | Cell Viability | EC50 | 0.17 µM (at 6h) | [2] |
| HT1080 | Cell Viability | EC50 | 0.27 µM (at 3h) | [2] |
| HT1080 | Cell Viability | EC50 | 0.85 µM (at 1.5h) | [2] |
| NCI-H1703 | Cell Viability (72h) | EC50 | 0.117 µM | [2] |
| NCI-H1703 (with Fer-1) | Cell Viability (72h) | EC50 | 4.74 µM | [2] |
In Vivo Activity
| Animal Model | Dosage | Administration | Key Findings | Reference |
| SCID/Beige mice | 100 and 200 mg/kg | Single Intraperitoneal (i.p.) injection | Engaged kidney GPX4 and induced pharmacodynamic (PD) markers. A shift in the GPX4 band was observed. | [2] |
| SCID/Beige mice with WSU-DLCL2 xenografts | 50 mg/kg | Daily i.p. injection for 20 days | No significant effect on tumor growth, although partial target engagement was observed in tumor homogenate. | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to their corresponding non-toxic alcohols, thereby protecting cellular membranes from oxidative damage.[7] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, triggers a cascade of events culminating in ferroptotic cell death.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 8. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
GPX4-IN-4: A Technical Guide to its Mechanism of Action on GPX4
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPX4-IN-4, also known as compound 24, is a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). As a key regulator of ferroptosis, a form of iron-dependent programmed cell death, GPX4 has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This compound serves as a valuable tool for inducing ferroptosis and studying its role in various cancer models, particularly those resistant to conventional therapies.
Mechanism of Action
This compound functions as a direct, covalent inhibitor of GPX4. Its mechanism of action is centered on the disruption of the cellular antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptosis.
The core of GPX4's enzymatic activity lies in its ability to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, a process that is critically dependent on the presence of reduced glutathione (GSH) as a cofactor. This compound, a structural analog of the well-characterized GPX4 inhibitor RSL3, likely forms a covalent bond with the selenocysteine (B57510) residue within the active site of GPX4. This irreversible binding inactivates the enzyme, thereby preventing the detoxification of lipid peroxides.
The inhibition of GPX4 by this compound initiates a cascade of events:
-
Accumulation of Lipid Peroxides: With GPX4 activity blocked, lipid hydroperoxides accumulate within cellular membranes.
-
Iron-Dependent Fenton Reaction: The presence of labile intracellular iron catalyzes the conversion of these lipid hydroperoxides into highly reactive lipid radicals.
-
Propagation of Lipid Peroxidation: These lipid radicals initiate a chain reaction, leading to widespread lipid peroxidation and damage to membrane integrity.
-
Cell Death: The extensive membrane damage ultimately results in cell lysis and ferroptotic cell death.
The induction of ferroptosis by this compound can be rescued by the ferroptosis inhibitor Ferrostatin-1 (Fer-1), confirming the specific mode of cell death.
Quantitative Data
The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Cell Viability
| Cell Line | Cancer Type | Assay Duration | EC50 (µM) | Note |
| HT1080 | Fibrosarcoma | 1.5 h | 0.85 | Time-dependent inhibition |
| HT1080 | Fibrosarcoma | 3 h | 0.27 | Time-dependent inhibition |
| HT1080 | Fibrosarcoma | 6 h | 0.17 | Time-dependent inhibition |
| HT1080 | Fibrosarcoma | 24 h | 0.09 | Time-dependent inhibition |
| NCI-H1703 | Non-Small Cell Lung Cancer | 72 h | 0.117 | |
| NCI-H1703 | Non-Small Cell Lung Cancer | 72 h | 4.74 | In the presence of Fer-1 |
Table 2: In Vivo Studies
| Animal Model | Dosing | Observation |
| Mice | 100 and 200 mg/kg (i.p., single dose) | Engagement of kidney GPX4 and induction of pharmacodynamic markers. |
| Mice (WSU-DLCL2 xenograft) | 50 mg/kg (i.p., daily for 20 days) | No significant effect on tumor growth, but partial target engagement observed in tumor homogenate. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the EC50 value.
Materials:
-
Cancer cell lines (e.g., HT1080, NCI-H1703)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 1.5, 3, 6, 24, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid ROS in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration around its EC50 value for a specified time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium and incubate.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates lipid peroxidation.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and target engagement of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for xenograft (e.g., WSU-DLCL2)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle control according to the desired schedule.
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors and tissues for pharmacodynamic and target engagement analysis (e.g., Western blot, immunohistochemistry, or Cellular Thermal Shift Assay).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and target engagement of this compound with GPX4 in a cellular or tissue context.
Materials:
-
Cell or tissue lysates
-
This compound
-
Thermal cycler
-
Western blot reagents and equipment
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates.
-
Compound Incubation: Treat the lysates with this compound or vehicle control.
-
Thermal Challenge: Heat the treated lysates to a range of temperatures using a thermal cycler.
-
Separation: Centrifuge the samples to separate aggregated (denatured) proteins from the soluble fraction.
-
Western Blot: Analyze the amount of soluble GPX4 in the supernatant at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve of GPX4 to a higher temperature in the presence of this compound indicates target stabilization and direct binding.
Conclusion
This compound is a potent and specific covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells. Its favorable pharmacokinetic properties, as demonstrated in in vivo studies, make it a valuable research tool for investigating the therapeutic potential of targeting the GPX4-ferroptosis axis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies and for professionals in the field of drug development exploring novel anti-cancer strategies. Further optimization and investigation of combination therapies may unlock the full therapeutic potential of GPX4 inhibition.
The Role of GPX4-IN-4 in Inducing Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. A key regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays a vital role in detoxifying lipid hydroperoxides. Inhibition of GPX4 has been identified as a promising therapeutic strategy to induce ferroptosis in cancer cells, which are often resistant to traditional forms of cell death. GPX4-IN-4 is a potent and specific inhibitor of GPX4, designed to trigger ferroptotic cell death. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the action of this compound in inducing ferroptosis.
Core Mechanism of this compound in Inducing Ferroptosis
GPX4 is a unique enzyme capable of reducing phospholipid hydroperoxides within biological membranes, a function critical for preventing the propagation of lipid peroxidation.[1][2] It utilizes glutathione (GSH) as a cofactor to convert toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby halting the ferroptotic cascade.[1][2]
This compound functions as a direct inhibitor of GPX4. By binding to and inactivating GPX4, it disrupts this crucial cellular antioxidant defense mechanism. The inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of intracellular iron, triggers a cascade of lipid peroxidation. This uncontrolled peroxidation damages cellular membranes, ultimately leading to cell death through ferroptosis.
The induction of ferroptosis by this compound is characterized by several key events:
-
Direct GPX4 Inhibition: this compound covalently binds to the active site of GPX4, rendering it inactive.
-
Lipid Peroxidation Accumulation: The inactivation of GPX4 prevents the reduction of lipid hydroperoxides, leading to their accumulation in cellular membranes.
-
Iron-Dependent ROS Production: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into toxic lipid radicals, further propagating the peroxidation chain reaction.
-
Membrane Damage and Cell Death: The extensive lipid peroxidation disrupts the integrity of cellular membranes, leading to increased permeability and eventual cell lysis.
Quantitative Data on this compound Activity
The efficacy of this compound in inducing cell death has been quantified in various cancer cell lines. The following tables summarize the available data on its concentration- and time-dependent effects.
Table 1: Concentration-Dependent Inhibition of HT1080 Cell Viability by this compound
| Treatment Time (h) | EC50 (µM) |
| 1.5 | 0.85 |
| 3 | 0.27 |
| 6 | 0.17 |
| 24 | 0.09 |
Table 2: Inhibition of NCI-H1703 Cell Viability by this compound (72 h treatment)
| Condition | EC50 (µM) |
| This compound alone | 0.117 |
| This compound + Ferrostatin-1 (Fer-1) | 4.74 |
Note: Ferrostatin-1 is a known inhibitor of ferroptosis, and its ability to rescue cells from this compound-induced death confirms the ferroptotic mechanism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound-induced ferroptosis and a general experimental workflow for its investigation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to investigate the effects of this compound. These methods are based on standard procedures for studying ferroptosis induced by other GPX4 inhibitors and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of this compound in a dose- and time-dependent manner.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the EC50 values using appropriate software.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) upon treatment with this compound.
Materials:
-
Cells treated with this compound
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate or chamber slides). Include a vehicle control.
-
Staining: Prepare a working solution of BODIPY™ 581/591 C11 (e.g., 2 µM) in serum-free medium or HBSS. Remove the treatment medium, wash the cells once with PBS, and then incubate the cells with the BODIPY™ C11 working solution for 30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with PBS.
-
Analysis: Immediately analyze the cells by fluorescence microscopy or flow cytometry. The oxidized probe fluoresces in the green channel (e.g., FITC filter), while the reduced probe fluoresces in the red channel (e.g., Texas Red filter). An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for GPX4 and Ferroptosis Markers
Objective: To assess the effect of this compound on the protein levels of GPX4 and other key markers of ferroptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-FTH1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a valuable chemical probe for studying the induction of ferroptosis through the direct inhibition of GPX4. Its potent and specific activity makes it a powerful tool for cancer research and drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the mechanism of action of this compound and to explore its therapeutic potential. Further studies are warranted to fully elucidate the specific downstream signaling events and potential off-target effects of this compound, which will contribute to a deeper understanding of the complex process of ferroptosis and its implications in human health and disease.
References
An In-depth Technical Guide to the Target Specificity and Selectivity Profile of GPX4-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPX4-IN-4, also known as Compound 24, is a potent, covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis—an iron-dependent form of programmed cell death. By targeting the catalytic selenocysteine (B57510) residue of GPX4, this compound induces the accumulation of lipid peroxides, leading to oxidative stress and subsequent cell death. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, based on available preclinical data. It includes a summary of its on-target potency, a discussion of its potential off-target profile based on its chemical class, detailed experimental protocols for its characterization, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a central role in cellular antioxidant defense.[1] Unlike other glutathione peroxidases, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins to their corresponding non-toxic alcohols, using glutathione (GSH) as a cofactor.[2][3] This function is vital for protecting cells against the damaging effects of lipid peroxidation.[3]
Inactivation of GPX4, either genetically or pharmacologically, leads to an accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, triggers a specific form of regulated cell death known as ferroptosis.[4][5] Ferroptosis is implicated in various pathological conditions, and its induction has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies.[6][7]
This compound: Mechanism of Action
This compound is a structural analog of the well-characterized GPX4 inhibitor, RSL3. It belongs to the chloroacetamide class of covalent inhibitors.[8] The proposed mechanism of action involves the electrophilic chloroacetamide "warhead" forming a covalent bond with the highly nucleophilic selenocysteine residue (Sec46) in the active site of GPX4. This irreversible binding inactivates the enzyme, preventing the detoxification of lipid peroxides and thereby inducing ferroptosis.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target activity.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (µM) | Timepoint (h) | Condition | Reference |
| HT1080 (Fibrosarcoma) | Cell Viability | 0.85 | 1.5 | - | [11] | |
| 0.27 | 3 | - | [11] | |||
| 0.17 | 6 | - | [11] | |||
| 0.09 | 24 | - | [11] | |||
| NCI-H1703 (Lung Carcinoma) | Cell Viability | 0.117 | 72 | - | [11] | |
| Cell Viability | 4.74 | 72 | + Ferrostatin-1 | [11] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Model | Dosing | Outcome | Reference |
| SCID/Beige Mice | - | 100 and 200 mg/kg, i.p., single dose | Target engagement in kidney tissue; induction of PD markers. | [11] |
| Mice | WSU-DLCL2 Xenograft | 50 mg/kg, i.p., daily for 20 days | Tolerated, but no significant effect on tumor growth; partial target engagement observed in tumor homogenate. | [8] |
Target Specificity and Selectivity Profile
On-Target Activity
The on-target activity of this compound is demonstrated by its potent inhibition of cancer cell viability, with EC50 values in the nanomolar range.[11] Crucially, the cytotoxic effects of this compound can be rescued by co-treatment with the ferroptosis inhibitor Ferrostatin-1, which acts as a radical-trapping antioxidant.[11] This rescue effect strongly indicates that the primary mechanism of cell death induction is indeed through the ferroptosis pathway, initiated by the inhibition of GPX4.
Off-Target Profile and Selectivity
As of the latest available data, a comprehensive proteome-wide selectivity profile for this compound has not been published. However, important insights can be drawn from its chemical structure and the known selectivity of its parent compound, RSL3.
This compound is a chloroacetamide-based covalent inhibitor. This class of compounds is known for high reactivity, which can lead to engagement with off-target proteins, particularly those with reactive cysteine or selenocysteine residues.[11][12]
Studies on RSL3 have revealed that it is not entirely specific to GPX4. Chemoproteomic analyses have shown that RSL3 can bind to numerous other proteins, including other selenoproteins and thioredoxin peroxidases.[8][13] A notable off-target is Thioredoxin Reductase 1 (TxnRD1), which is also potently inhibited by RSL3.[8][14] This lack of specificity suggests that some of the biological effects of RSL3 may be independent of its action on GPX4.[8][13]
Given that this compound shares the same chloroacetamide warhead and is a structural analog of RSL3, it is plausible that it may exhibit a similar off-target profile. Therefore, researchers using this compound should exercise caution and employ rigorous controls to delineate GPX4-dependent effects from potential off-target activities. Rescue experiments with Ferrostatin-1 are essential to confirm that the observed phenotype is a result of ferroptosis induction.
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Pathway
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition by this compound leads to cell death.
Caption: this compound inhibits GPX4, leading to ferroptosis.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for the preclinical characterization of a GPX4 inhibitor like this compound.
Caption: Workflow for GPX4 inhibitor characterization.
Detailed Experimental Protocols
GPX4 Enzymatic Inhibition Assay
This coupled-enzyme assay measures the direct inhibitory effect of a compound on GPX4 activity by monitoring the consumption of NADPH.
-
Principle: GPX4 reduces a lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is proportional to GPX4 activity.[15][16]
-
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
NADPH
-
Lipid hydroperoxide substrate (e.g., cumene hydroperoxide)
-
This compound and control compounds
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, glutathione reductase, GSH, and NADPH.
-
In a 96-well plate, add the reaction mixture.
-
Add diluted recombinant GPX4 enzyme to the appropriate wells.
-
Add this compound at various concentrations (or vehicle control) to the wells containing the enzyme.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the lipid hydroperoxide substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate (V) for each condition.
-
Determine the percentage of GPX4 inhibition relative to the vehicle control and calculate the IC50 value for this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein within a cellular environment.
-
Principle: The binding of a ligand (like this compound) to its target protein (GPX4) typically increases the protein's thermal stability. In CETSA, cells treated with the compound are heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[17][18]
-
Materials:
-
Cell line expressing GPX4 (e.g., HT1080)
-
This compound and vehicle control (DMSO)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, primary anti-GPX4 antibody, HRP-conjugated secondary antibody)
-
-
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
Quantify the band intensities and plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves. A rightward shift in the curve for this compound-treated cells compared to the control indicates target stabilization.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay measures the accumulation of lipid ROS, a key downstream event of GPX4 inhibition.
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[19]
-
Materials:
-
Cell line of interest
-
This compound, positive control (e.g., RSL3), and vehicle control
-
Ferrostatin-1 (for rescue experiment)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
HBSS or PBS
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).
-
Treat cells with this compound (with and without Ferrostatin-1), controls, and vehicle for the desired time.
-
Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. Measure the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
-
For Fluorescence Microscopy: Add fresh HBSS or media and image the cells using appropriate filter sets for red and green fluorescence.
-
Analyze the data by calculating the ratio of green to red fluorescence intensity, which is indicative of the level of lipid peroxidation.
-
Conclusion
This compound is a potent, cell-active inhibitor of GPX4 that induces ferroptosis. Its improved pharmacokinetic properties compared to earlier inhibitors like RSL3 make it a valuable tool for in vivo studies.[8] While its on-target mechanism is well-supported by rescue experiments, the lack of a comprehensive public selectivity profile warrants careful experimental design. Researchers should consider the potential for off-target effects, characteristic of the chloroacetamide class of inhibitors, and use appropriate controls to validate that observed biological outcomes are a direct consequence of GPX4 inhibition. Future studies detailing the proteome-wide selectivity of this compound will be crucial for its further development as a specific chemical probe and potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 6. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic analysis of ferroptosis pathways reveals a role of CEPT1 in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 19. researchgate.net [researchgate.net]
GPX4-IN-4: A Technical Guide to a Potent Chemical Probe for Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPX4-IN-4, also known as Compound 24, is a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] As a key regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, GPX4 has emerged as a significant therapeutic target in various diseases, particularly cancer.[2][3] this compound serves as a valuable chemical probe for elucidating the molecular mechanisms of ferroptosis and for exploring novel therapeutic strategies that exploit this cell death pathway. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₁ClN₂O₅S | [1][4][5] |
| Molecular Weight | 460.93 g/mol | [1][5] |
| CAS Number | 2920221-53-8 | [4][5] |
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a unique selenocysteine-containing enzyme that plays a critical role in cellular antioxidant defense by reducing phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols (PLOH), using glutathione (GSH) as a cofactor.[3][6] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptotic cell death.[1]
Signaling Pathway of this compound-Induced Ferroptosis
Quantitative Biological Data
The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cell Viability
| Cell Line | Assay Duration | EC₅₀ (µM) | Co-treatment | Reference |
| HT1080 | 1.5 h | 0.85 | - | [1] |
| HT1080 | 3 h | 0.27 | - | [1] |
| HT1080 | 6 h | 0.17 | - | [1] |
| HT1080 | 24 h | 0.09 | - | [1] |
| NCI-H1703 | 72 h | 0.117 | - | [1] |
| NCI-H1703 | 72 h | 4.74 | Ferrostatin-1 | [1] |
Table 2: In Vivo Target Engagement
| Animal Model | Dosage | Administration | Outcome | Reference |
| Mice | 100 and 200 mg/kg | Intraperitoneal (single dose) | Engaged kidney GPX4 and induced pharmacodynamic markers. | [1] |
| Mice (WSU-DLCL2 xenograft) | 50 mg/kg | Intraperitoneal (daily for 20 days) | No significant effect on tumor growth, though partial target engagement was observed in tumor homogenate. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are general methodologies that can be adapted to specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To determine the cytotoxic effect of this compound and calculate its EC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan (B1609692) crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.
Lipid ROS Accumulation Assay (C11-BODIPY 581/591)
Objective: To quantify the level of lipid peroxidation induced by this compound.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls. A rescue condition with a ferroptosis inhibitor (e.g., Ferrostatin-1) is recommended.
-
Staining: Thirty minutes before the end of the incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS or HBSS.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. The oxidized probe fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[7]
Western Blot Analysis of GPX4
Objective: To assess the effect of this compound on GPX4 protein levels.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-GPX4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflows
General Experimental Workflow for Characterizing this compound
Logical Relationship for Ferroptosis Induction and Inhibition
Conclusion
This compound is a potent and valuable chemical probe for studying the role of GPX4 and ferroptosis in health and disease. Its well-defined mechanism of action and the availability of quantitative data make it a useful tool for researchers in academia and industry. The experimental protocols and workflows provided in this guide offer a framework for the effective use of this compound in laboratory settings to further unravel the complexities of ferroptosis and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 6. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Deep Dive into GPX4 Inhibitors: Distinguishing GPX4-IN-4 from the Broader Landscape
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – The emergence of ferroptosis, an iron-dependent form of regulated cell death, has opened new avenues in therapeutic development, particularly in oncology. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a crucial selenoenzyme responsible for neutralizing lipid peroxides and preventing the catastrophic membrane damage that defines ferroptosis. Consequently, the development of potent and selective GPX4 inhibitors has become a major focus of research. This technical guide provides an in-depth comparison of various GPX4 inhibitors, with a special focus on the unique characteristics of GPX4-IN-4 and its active metabolite, JKE-1674, in the context of other widely used inhibitors such as RSL3, ML162, and FIN56.
Executive Summary
GPX4 inhibitors can be broadly categorized based on their mechanism of action: direct covalent inhibitors that target the active site selenocysteine (B57510), allosteric inhibitors that bind to other sites on the enzyme, and indirect inhibitors that deplete the essential cofactor glutathione (GSH). This compound, through its active form JKE-1674, represents a significant advancement in the development of direct and selective covalent inhibitors. Unlike early-generation inhibitors with reactive chloroacetamide warheads, JKE-1674 utilizes a masked nitrile-oxide electrophile, offering a potentially improved selectivity profile. This guide will dissect these mechanistic nuances, present comparative quantitative data, detail key experimental protocols for inhibitor characterization, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of GPX4 Inhibitors
The efficacy and mechanism of action of GPX4 inhibitors vary significantly. The following table summarizes key quantitative data for a selection of prominent inhibitors. It is important to note that IC50 values can vary between cell lines and experimental conditions.
| Inhibitor | Class | Mechanism of Action | Target Site | Representative IC50/EC50 | Reference(s) |
| This compound (active form JKE-1674) | Direct, Covalent | Covalent modification via a masked nitrile-oxide electrophile.[1] | Active site selenocysteine (Sec46).[2] | EC50 = 0.03 µM (LOX-IMVI cells).[3] | [1][2][3] |
| RSL3 | Direct, Covalent (disputed) | Covalent modification via a chloroacetamide warhead.[4] Recent evidence suggests it may not directly inhibit purified GPX4 but rather targets TXNRD1 or an allosteric site on GPX4.[5][6] | Primarily reported as active site selenocysteine (Sec46); potential allosteric site (Cys66).[7][8] | IC50 ≈ 0.01 µM (HRAS G12V-expressing BJeHLT cells).[9] | [4][5][6][7][8][9] |
| ML162 | Direct, Covalent (disputed) | Covalent modification via an activated alkyl chloride.[10] Similar to RSL3, recent studies suggest a lack of direct inhibition of purified GPX4 and potential targeting of TXNRD1.[5][6] | Primarily reported as active site selenocysteine (Sec46).[10] | IC50 = 25 nM (HRAS G12V-expressing BJ fibroblasts).[10] | [5][6][10] |
| ML210 | Prodrug of Direct, Covalent Inhibitor | Prodrug that is intracellularly converted to JKE-1674, which then acts as a covalent inhibitor.[1][2] | Active site selenocysteine (Sec46).[2] | Similar cell-killing activity to RSL3 and ML162 across cancer cell lines.[11] | [1][2][11] |
| FIN56 | Indirect (GPX4 degradation) & Direct (CoQ10 depletion) | Induces GPX4 protein degradation and also depletes coenzyme Q10.[12][13] | Does not directly bind GPX4 to inhibit its enzymatic activity. | Induces ferroptosis at ~5 µM in HT-1080 cells.[12] | [12][13][14] |
| Erastin | Indirect (GSH depletion) | Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[3] | Does not directly interact with GPX4. | IC50 ≈ 5-10 µM (HT1080 cells).[3] | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the ferroptosis pathway and the distinct mechanisms by which different classes of inhibitors disrupt GPX4 function.
Figure 1: GPX4 Signaling Pathway in Ferroptosis. This diagram illustrates the central role of GPX4 in detoxifying lipid peroxides. It also shows the points of intervention for different classes of GPX4 inhibitors.
Experimental Protocols
The characterization of GPX4 inhibitors relies on a suite of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
GPX4 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GPX4.
Principle: The activity of GPX4 is measured indirectly by a coupled-enzyme assay. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide), oxidizing GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.
Materials:
-
Purified recombinant human GPX4
-
GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of all reagents in GPX4 Assay Buffer.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
GPX4 Assay Buffer
-
NADPH solution
-
GSH solution
-
GR solution
-
Diluted GPX4 enzyme
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add cumene hydroperoxide to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Figure 2: GPX4 Enzymatic Assay Workflow. A streamlined representation of the steps involved in determining the in vitro inhibitory activity of a compound against GPX4.
Cellular Lipid Peroxidation Assay using C11-BODIPY
This assay measures the accumulation of lipid reactive oxygen species (ROS) in cells, a hallmark of ferroptosis.
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation. This shift can be measured by flow cytometry or fluorescence microscopy.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Test inhibitor (e.g., this compound)
-
Ferrostatin-1 (Fer-1) as a negative control (ferroptosis inhibitor)
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer with appropriate filters for green (e.g., FITC) and red (e.g., PE-Texas Red) fluorescence
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control and a co-treatment group with the test inhibitor and Fer-1.
-
Probe Staining:
-
Remove the culture medium and wash the cells with PBS or HBSS.
-
Add medium containing C11-BODIPY (final concentration typically 1-5 µM) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on the flow cytometer, measuring both green and red fluorescence.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells with high green fluorescence or the shift in the mean fluorescence intensity of the green channel. A significant increase in green fluorescence that is rescued by Fer-1 is indicative of ferroptosis-associated lipid peroxidation.
Figure 3: C11-BODIPY Assay Workflow. This diagram outlines the key steps for measuring lipid ROS accumulation in cells following treatment with a GPX4 inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound directly binds to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. At higher temperatures, proteins denature and aggregate. The soluble fraction of the target protein at each temperature is then quantified (typically by Western blot). A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein, resulting in a "thermal shift".
Materials:
-
Cell line of interest
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-GPX4 antibody to detect the amount of soluble GPX4 at each temperature.
-
-
Data Analysis: Plot the amount of soluble GPX4 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Figure 4: CETSA Workflow. This diagram illustrates the process of confirming target engagement of a GPX4 inhibitor in a cellular environment.
Conclusion
The landscape of GPX4 inhibitors is rapidly evolving, with a move towards more selective and potent compounds. This compound, through its active metabolite JKE-1674, exemplifies this progress with its unique masked nitrile-oxide warhead, which distinguishes it from the chloroacetamide-containing inhibitors like RSL3 and ML162. The ongoing debate about the precise targets of some of these earlier compounds underscores the importance of rigorous experimental validation using the protocols detailed in this guide. A thorough understanding of the distinct mechanisms of action, coupled with robust experimental characterization, is paramount for the successful development of novel therapeutics targeting the GPX4-ferroptosis axis.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of GPX4-IN-4 in Oncology: A Technical Guide to a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy in oncology, particularly for targeting therapy-resistant cancers. At the core of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Its inhibition presents a key vulnerability in various cancer types. GPX4-IN-4 is a potent and specific small-molecule inhibitor of GPX4 that has demonstrated significant anti-tumor activity by inducing ferroptosis. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its investigation, and illustrating relevant biological pathways and workflows.
Introduction: Targeting Ferroptosis in Cancer
Conventional cancer therapies often face challenges of resistance. Ferroptosis offers an alternative mechanism to eliminate cancer cells, especially those that have developed resistance to apoptosis.[1][2] The dependence of certain cancer cells, particularly those in a high-mesenchymal state, on the GPX4-mediated lipid peroxide repair pathway makes GPX4 an attractive therapeutic target.[1][2] this compound has been identified as a potent inhibitor of GPX4, triggering selective cell death in cancer cells.[3] This document serves as a technical resource for researchers exploring the therapeutic application of this compound.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of GPX4.[4] GPX4 is the only known enzyme capable of reducing phospholipid hydroperoxides within cellular membranes, a critical step in preventing the propagation of lipid peroxidation.[1][5] The inhibition of GPX4 by this compound leads to a cascade of events culminating in ferroptotic cell death.
The core mechanism can be summarized as follows:
-
Direct GPX4 Inhibition: this compound binds to and inactivates GPX4.
-
Lipid Peroxide Accumulation: The inactivation of GPX4 prevents the reduction of lipid hydroperoxides (L-OOH) to their non-toxic alcohol counterparts (L-OH). This leads to the accumulation of lipid reactive oxygen species (ROS).[4][6]
-
Iron-Dependent Fenton Reaction: In the presence of labile iron (Fe2+), lipid hydroperoxides can participate in Fenton-like reactions, further propagating lipid peroxidation and generating more ROS.
-
Membrane Damage and Cell Death: The uncontrolled lipid peroxidation damages cellular membranes, leading to increased permeability, loss of integrity, and ultimately, cell death through ferroptosis.[4][6]
Quantitative Data Summary
The efficacy of GPX4 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. The following tables summarize reported values for this compound and the well-characterized GPX4 inhibitor RSL3 for comparison. It is important to note that these values can vary depending on the cell line and experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Concentration (µM) |
|---|---|---|---|
| HT1080 | Fibrosarcoma | EC50 | 0.09 (24h) |
| NCI-H1703 | Lung Carcinoma | EC50 | 0.117 |
| NCI-H1703 (with Fer-1) | Lung Carcinoma | EC50 | 4.74 |
Data is limited and further research is needed to expand this table.
Table 2: In Vitro Efficacy of a Similar GPX4 Inhibitor (GPX4-IN-3)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4T1 | Murine Breast Cancer | 0.78 | [7] |
| MCF-7 | Human Breast Cancer | 6.9 | [7] |
| HT1080 | Human Fibrosarcoma | 0.15 | [7] |
| HT1080 (with Fer-1) | Human Fibrosarcoma | 4.73 |[7] |
Table 3: In Vivo Efficacy of GPX4-IN-3 in a 4T1 Mouse Xenograft Model
| Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| 15 | Intravenous (q2d x 5) | 33.2% | [8] |
| 30 | Intravenous (q2d x 5) | 55.1% |[8] |
Experimental Protocols
Accurate and reproducible experimental design is critical for studying the effects of this compound. The following are detailed protocols for key assays.
Cell Viability Assay (e.g., CCK-8)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50/EC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50/EC50 value.[9]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells grown on coverslips or in appropriate plates for microscopy or flow cytometry
-
This compound
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and controls as described for the viability assay. A co-treatment with a ferroptosis inhibitor like Ferrostatin-1 can be included to confirm specificity.[10]
-
Probe Loading: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[1][10]
-
Washing: Gently wash the cells twice with PBS to remove the excess probe.[1][10]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells immediately. The oxidized probe fluoresces green, while the reduced form fluoresces red. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. An increase in the fluorescence intensity in the green channel (e.g., FITC) indicates lipid peroxidation.
-
Western Blot Analysis for GPX4
Objective: To assess the expression levels of GPX4 and other ferroptosis-related proteins.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-GPX4, 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[11]
-
Visualization: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[11]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups. Tumors can be further analyzed by immunohistochemistry or western blotting for pharmacodynamic markers.[12]
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is embedded within the broader context of cellular redox homeostasis and its dysregulation in cancer. Understanding these relationships is crucial for identifying potential combination therapies and biomarkers of response.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cancers that are dependent on GPX4 for survival. Its ability to potently and specifically induce ferroptosis opens new avenues for overcoming resistance to conventional therapies. Future research should focus on:
-
Expanding the in vitro and in vivo testing of this compound across a broader range of cancer types.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Investigating rational combination strategies, for example, with agents that increase iron levels or inhibit other antioxidant pathways.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for clinical development.
This technical guide provides a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. Cell Viability Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of GPX4 in Neurodegeneration: A Technical Overview
For Immediate Release
Central Role of Glutathione (B108866) Peroxidase 4 (GPX4) in Neuronal Survival and as a Therapeutic Target in Neurodegenerative Diseases
Recent scientific investigations have illuminated the critical function of Glutathione Peroxidase 4 (GPX4), a vital antioxidant enzyme, in protecting neurons from a form of iron-dependent cell death known as ferroptosis. This process is increasingly implicated in the pathology of various neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as in motor neuron degeneration. While specific initial studies on "GPX4-IN-4" in neurodegeneration models are not yet available in the public domain, a wealth of research on other GPX4 modulators provides a strong rationale for its investigation as a therapeutic target. This guide synthesizes the current understanding of GPX4's role in neurodegeneration, drawing from preclinical studies with various GPX4 inhibitors and activators.
The GPX4-Ferroptosis Axis in Neurodegeneration
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). GPX4 is the primary enzyme that neutralizes lipid hydroperoxides, thereby acting as a crucial guardian against ferroptosis.[1][2][3][4][5][6] In the central nervous system, where neurons are particularly vulnerable to oxidative stress due to their high metabolic activity and lipid-rich composition, the role of GPX4 is paramount.[4][7][8]
A growing body of evidence suggests that dysregulation of the GPX4-ferroptosis pathway is a common feature in several neurodegenerative diseases:
-
Alzheimer's Disease (AD): Studies have shown that GPX4 expression is reduced in the brains of AD patients and that ablation of Gpx4 in the forebrain of mice leads to cognitive impairment and hippocampal neurodegeneration, hallmarks of AD.[9][10] Conversely, overexpression of GPX4 has been shown to be neuroprotective in AD models.[11] Ferroptosis inhibitors have demonstrated the ability to ameliorate AD-related pathologies in preclinical models.[12][13]
-
Parkinson's Disease (PD): The progressive loss of dopaminergic neurons in the substantia nigra, a key feature of PD, has been linked to ferroptosis.[14][15] Research indicates that GPX4 levels are reduced in the substantia nigra of PD patients.[16] Overexpression of GPX4 in a mouse model of PD has been shown to alleviate motor deficits by protecting dopaminergic neurons from oxidative damage.[17]
-
Huntington's Disease (HD): In models of Huntington's disease, enhancing glutathione peroxidase activity has been demonstrated to be neuroprotective.[18][19][20]
-
Motor Neuron Disease: Conditional ablation of Gpx4 in neurons has been shown to cause rapid motor neuron degeneration and paralysis in mice, with features characteristic of ferroptosis.[21][22]
Quantitative Data from Preclinical Studies with GPX4 Modulators
While specific data for this compound in neurodegeneration is unavailable, studies with other GPX4 modulators provide valuable insights. The following table summarizes key quantitative findings from preclinical research.
| Compound/Model | Disease Model | Key Quantitative Findings | Reference |
| RSL3 (GPX4 Inhibitor) | Primary Neurons | Induced ferroptosis and expression of pro-inflammatory cytokines. | [23] |
| Ferrostatin-1 (Ferroptosis Inhibitor) | Mouse Model of Ischemic Stroke | Prevented ischemia-reperfusion injury. | [7] |
| Vitamin E (Lipid Soluble Antioxidant) | Gpx4 Knockout Mice | A diet deficient in vitamin E expedited hippocampal neurodegeneration. | [10] |
| Thonningianin A (Ferroptosis Inhibitor) | Cellular and C. elegans AD models | Augmented cellular viability, mitigated mitochondrial impairment, diminished lipid peroxides, iron levels, and ROS generation. | [12][13] |
| PKUMDL-LC-102 (GPX4 Activator) | Rat Spinal Cord Injury Model | Promoted functional recovery in locomotion. | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments cited in the study of GPX4 in neurodegeneration.
In Vitro Model of Ferroptosis Induction
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
Treatment: Cells are treated with a GPX4 inhibitor, such as RSL3 (e.g., 1 µM), for a specified duration (e.g., 24 hours) to induce ferroptosis.
-
Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH release.
-
Measurement of Oxidative Stress: Lipid ROS levels are quantified using fluorescent probes like C11-BODIPY.
-
Western Blot Analysis: Protein levels of key markers of ferroptosis and neurodegeneration (e.g., GPX4, 4-HNE) are assessed.
In Vivo Neurodegeneration Model (Conditional Gpx4 Knockout)
-
Animal Model: Generation of a conditional Gpx4 knockout mouse model (e.g., Gpx4f/f mice crossed with a Cre-driver line specific to the brain region of interest).
-
Induction of Gene Deletion: Administration of tamoxifen (B1202) to induce Cre-recombinase activity and subsequent Gpx4 gene deletion in adult mice.[10][24]
-
Behavioral Analysis: Assessment of cognitive function using tasks such as the Morris water maze to evaluate spatial learning and memory.[10]
-
Histological Analysis: Brain tissues are collected for immunohistochemical staining to assess neuronal loss (e.g., NeuN staining) and markers of ferroptosis (e.g., 4-HNE staining).
-
Biochemical Analysis: Brain homogenates are used for Western blotting and measurement of ATP production and electron transport chain complex activities.[24]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
References
- 1. esmed.org [esmed.org]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione peroxidase 4: a new player in neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis, a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of ferroptosis regulator glutathione peroxidase 4 in forebrain neurons promotes cognitive impairment and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential role and therapeutic implications of glutathione peroxidase 4 in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 [thno.org]
- 14. JCI - Midbrain dopamine oxidation links ubiquitination of glutathione peroxidase 4 to ferroptosis of dopaminergic neurons [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. Glutathione Peroxidase 4 is associated with Neuromelanin in Substantia Nigra and Dystrophic Axons in Putamen of Parkinson's brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Glutathione peroxidase activity is neuroprotective in models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutathione peroxidase activity is neuroprotective in models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ablation of the Ferroptosis Inhibitor Glutathione Peroxidase 4 in Neurons Results in Rapid Motor Neuron Degeneration and Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gpx4 ablation in adult mice results in a lethal phenotype accompanied by neuronal loss in brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPX4-IN-4 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against lipid peroxidation, a key process in the iron-dependent, regulated form of cell death known as ferroptosis.[1][2] In many cancer types, elevated GPX4 expression is a survival mechanism, contributing to tumor progression and resistance to therapy.[3][4] Consequently, the inhibition of GPX4 has emerged as a promising therapeutic strategy to selectively induce ferroptosis in cancer cells. GPX4-IN-4 is a potent and specific small molecule inhibitor of GPX4, making it a valuable tool for investigating the role of ferroptosis in cancer biology and for preclinical drug development.
These application notes provide detailed in vitro protocols for the use of this compound in cancer cell lines, including methods for assessing its cytotoxic effects, mechanism of action, and impact on the GPX4 signaling pathway.
Mechanism of Action
This compound directly inhibits the enzymatic activity of GPX4.[1] GPX4 is a unique peroxidase that reduces phospholipid hydroperoxides to non-toxic lipid alcohols within cellular membranes, using glutathione (GSH) as a cofactor.[3][5] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS).[4] In the presence of intracellular iron, these lipid peroxides can propagate, leading to membrane damage and ultimately, cell death through ferroptosis.[4][5] The induction of ferroptosis by this compound can be rescued by iron chelators and lipophilic antioxidants, confirming its mechanism of action.[1]
Data Presentation
Quantitative Data Summary of this compound Efficacy
The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the cancer cell line. The following table summarizes the reported EC50 values for this compound. It is highly recommended to determine the EC50 for each specific cell line experimentally.
| Cell Line | Cancer Type | EC50 (µM) | Notes |
| HT1080 | Fibrosarcoma | 0.117 | Treatment for 72 hours. |
| NCI-H1703 | Lung Carcinoma | 4.74 | Co-treated with Ferrostatin-1 (a ferroptosis inhibitor). |
Note: The EC50 value for NCI-H1703 in the presence of Ferrostatin-1 highlights the specificity of this compound in inducing ferroptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is crucial for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Cell Viability Assay (MTT or Resazurin-based)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For Resazurin-based assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the EC50 value using non-linear regression.
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
C11-BODIPY 581/591 fluorescent probe
-
6-well plates or chamber slides
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format and treat with this compound at the desired concentration (e.g., 1x or 2x the EC50) for a relevant time point (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., another known ferroptosis inducer like RSL3). A rescue condition with a ferroptosis inhibitor (e.g., Ferrostatin-1) can also be included.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with PBS or HBSS to remove the excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel.
-
Fluorescence Microscopy: Visualize the cells directly.
-
-
Data Analysis: An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Protocol 4: Western Blot Analysis of GPX4
This protocol can be used to assess the basal expression level of GPX4 in different cell lines.
Materials:
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-GPX4 antibody overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound inhibits GPX4, leading to ferroptosis.
Caption: General workflow for in vitro studies with this compound.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GPX4-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of GPX4-IN-4 (also known as Compound 24), a potent inhibitor of Glutathione Peroxidase 4 (GPX4). The protocols and data herein are intended to facilitate preclinical research into ferroptosis-inducing therapies.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering an iron-dependent form of regulated cell death known as ferroptosis.[3] This mechanism has emerged as a promising therapeutic strategy for various diseases, particularly cancer, where ferroptosis can be selectively induced in tumor cells.[4]
This compound is a potent and selective inhibitor of GPX4.[5] Preclinical studies have explored its utility as a tool compound for inducing ferroptosis in vivo.[6] This document outlines the established protocol for administering this compound to mouse models, summarizes the available quantitative data, and provides detailed experimental procedures.
Mechanism of Action
This compound functions by covalently binding to the active site of GPX4, thereby inactivating the enzyme.[7] This inhibition disrupts the cellular antioxidant defense system, leading to an accumulation of lipid peroxides, particularly on cell membranes. The presence of labile iron catalyzes the conversion of these lipid peroxides into cytotoxic lipid radicals, which propagate a chain reaction of lipid peroxidation. This uncontrolled lipid peroxidation ultimately leads to membrane damage and cell death via ferroptosis.
Caption: Mechanism of this compound-induced ferroptosis.
Data Presentation
The following table summarizes the key quantitative data for the in vivo administration of this compound in a mouse model.
| Compound | Animal Model | Dosage and Route | Dosing Frequency | Duration | Efficacy | Target Engagement | Reference |
| This compound (Compound 24) | WSU-DLCL2 Xenograft (Mouse) | 50 mg/kg, Intraperitoneal (i.p.) | Daily | 20 days | No significant effect on tumor growth | Partial | [6] |
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of this compound based on published studies.
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is based on the methodology used for evaluating the anti-tumor efficacy of this compound.[6]
a. Materials:
-
This compound (Compound 24)
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
WSU-DLCL2 cancer cells (or other relevant cell line)
-
Immunocompromised mice (e.g., athymic nude mice or NSG mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
b. Preparation of this compound Formulation:
A common vehicle for poorly soluble compounds like this compound for in vivo use is a co-solvent system. It is recommended to prepare the formulation fresh before each injection.[8]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of DMSO to get a 40 mg/mL stock.
-
Working Solution (for a final concentration of 5 mg/mL):
-
To 125 µL of the 40 mg/mL this compound stock solution in DMSO, add 300 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 525 µL of sterile saline or PBS to reach a final volume of 1 mL.
-
Vortex until the solution is a clear, homogenous emulsion.
-
Note: The final concentration of the vehicle components will be approximately 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS. Adjust volumes as needed for the required final drug concentration and total volume.
-
c. Experimental Procedure:
Caption: General workflow for in vivo efficacy studies.
-
Tumor Cell Implantation:
-
Culture WSU-DLCL2 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or Matrigel at an appropriate concentration (e.g., 5 x 10^7 cells/mL).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Administration of this compound:
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on the individual mouse's weight (e.g., for a 20g mouse, a 50 mg/kg dose of a 5 mg/mL solution would be 200 µL).
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity (weight loss, changes in behavior, etc.).
-
Measure tumor volumes and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
The study duration is typically 20 days.[6]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Important Considerations
-
Toxicity: While 50 mg/kg of this compound was reported to be tolerated, higher doses have been associated with toxicity, particularly nephrotoxicity.[9] Close monitoring of animal health is crucial.
-
Efficacy: At the reported dose of 50 mg/kg, this compound did not show significant anti-tumor efficacy in the WSU-DLCL2 xenograft model, despite partial target engagement.[6] Researchers may need to consider alternative dosing strategies, combination therapies, or different tumor models that may exhibit greater sensitivity to GPX4 inhibition.
-
Bioavailability: this compound was developed to have improved plasma stability compared to earlier GPX4 inhibitors like RSL3, making it more suitable for in vivo studies.[6]
-
Vehicle Preparation: The solubility of this compound is a critical factor. The vehicle should be prepared carefully and fresh for each use to ensure the compound remains in solution.
These application notes and protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental needs and animal models.
References
- 1. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 overexpression does not alter atherosclerotic plaque development in ApoE knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis‐modulating small molecules for targeting drug‐resistant cancer: Challenges and opportunities in manipulating redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. findthecausebcf.org [findthecausebcf.org]
Application Notes and Protocols for Studying Lipid Peroxidation with GPX4-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPX4-IN-4, a potent and covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), to investigate lipid peroxidation and induce ferroptosis in a research setting.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in protecting cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][2] This enzymatic activity is vital for maintaining cell membrane integrity. The inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), which triggers a specific form of iron-dependent, regulated cell death known as ferroptosis.[3][4] this compound is a small molecule inhibitor designed to covalently bind to the active site of GPX4, making it a valuable tool for studying the mechanisms of lipid peroxidation and ferroptosis.[5][6]
Mechanism of Action: Covalent Inhibition of GPX4
This compound functions as a covalent inhibitor of GPX4. Its mechanism involves the formation of a stable, irreversible covalent bond with the selenocysteine (B57510) residue (Sec46) within the active site of the GPX4 enzyme.[6][7][8] This covalent modification inactivates the enzyme, preventing it from carrying out its protective function of reducing lipid hydroperoxides. The resulting accumulation of lipid peroxides, particularly on polyunsaturated fatty acids within cellular membranes, leads to oxidative damage and culminates in ferroptotic cell death.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant GPX4 inhibitors for comparative purposes.
| Parameter | This compound | RSL3 (for comparison) | Erastin (for comparison) |
| Target | GPX4 (Direct Covalent Inhibitor) | GPX4 (Direct Covalent Inhibitor) | System Xc- (Indirect GPX4 inhibitor) |
| Mechanism | Covalently binds to the selenocysteine active site of GPX4.[6][7] | Covalently binds to the selenocysteine active site of GPX4. | Inhibits cystine import, leading to glutathione depletion and subsequent GPX4 inactivation. |
| Cell Viability EC50 (HT1080 cells) | 0.09 µM (24 h)[5] | Not explicitly found for HT1080, but generally in the nanomolar range in sensitive cells. | Low micromolar range. |
| Cell Viability EC50 (NCI-H1703 cells) | 0.117 µM (72 h)[5] | Not available | Not available |
| Cell Viability EC50 (NCI-H1703 cells + Ferrostatin-1) | 4.74 µM (72 h)[5] | Not available | Not available |
| In Vivo Activity | Engages kidney GPX4 and induces PD markers in mice at 100 and 200 mg/kg (i.p., once).[5] | Induces ferroptosis in xenograft mouse tumor models. | Induces ferroptosis in xenograft mouse tumor models. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the mechanism of this compound in inducing lipid peroxidation and ferroptosis.
Caption: this compound covalently inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Workflow for Studying Lipid Peroxidation
This diagram outlines the key steps for investigating the effect of this compound on lipid peroxidation in a cellular context.
Caption: Workflow for assessing this compound's impact on cell viability and lipid peroxidation.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., HT1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the EC50 value.[5]
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures the accumulation of lipid ROS in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591. This probe exhibits a fluorescence emission shift from red to green upon oxidation.
Materials:
-
This compound
-
Ferrostatin-1 (as a rescue agent)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell line of interest
-
Appropriate cell culture plates or dishes for microscopy or flow cytometry
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate, chamber slide, or 96-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., the predetermined EC50), a vehicle control, and a rescue condition (this compound + Ferrostatin-1, e.g., 1 µM).
-
Incubate for a time period sufficient to induce lipid peroxidation (e.g., 6-24 hours).
-
-
Staining with C11-BODIPY 581/591:
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with PBS to remove the excess probe.
-
-
Analysis:
-
For Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe. An increase in the green fluorescence signal indicates lipid peroxidation.
-
For Flow Cytometry: Harvest the cells (e.g., using trypsin), resuspend in PBS or FACS buffer, and analyze on a flow cytometer. Quantify the shift in fluorescence from the red to the green channel.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm the direct binding of this compound to GPX4 in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
This compound
-
Cell line of interest
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-GPX4 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time to allow for target engagement.
-
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble GPX4 in the supernatant of each sample by Western blotting.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble GPX4 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it has bound to and stabilized GPX4, confirming target engagement.[5]
-
Conclusion
This compound is a powerful chemical probe for inducing and studying lipid peroxidation through the specific, covalent inhibition of GPX4. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound to investigate the intricate mechanisms of ferroptosis and its implications in various physiological and pathological contexts. When conducting these experiments, it is crucial to include appropriate controls, such as a vehicle control and a rescue agent like Ferrostatin-1, to ensure the observed effects are specifically due to the inhibition of GPX4 and the induction of ferroptosis.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities [mdpi.com]
Measuring Ferroptosis Induced by GPX4-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. A key regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. GPX4-IN-4 is a potent and selective inhibitor of GPX4, making it a valuable chemical tool to induce and study ferroptosis. These application notes provide detailed protocols for using this compound to induce ferroptosis in cultured cells and methods to quantify the resulting cellular effects. The protocols cover the assessment of cell viability, measurement of lipid peroxidation, and analysis of key protein markers.
Introduction
GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][2][3] Inhibition of GPX4 by small molecules like this compound leads to the accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death known as ferroptosis.[1][2] This process is characterized by specific biochemical and morphological changes, including depletion of GSH, inactivation of GPX4, and accumulation of lipid peroxides.[4][5] Understanding the mechanism of ferroptosis and the effects of its inducers is critical for research in various fields, including cancer biology and neurodegenerative diseases.[3][6]
This compound acts as a specific inhibitor of GPX4, leading to the disruption of the cellular antioxidant defense system and the accumulation of toxic lipid hydroperoxides.[7] The presence of labile iron is essential for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and ultimately cell death.[7][8]
Signaling Pathway of this compound Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow
Caption: General workflow for measuring this compound induced ferroptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cultured cells
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 µM to 10 µM.[7]
-
As a negative control, treat cells with DMSO (vehicle) at the same final concentration as the highest this compound concentration.[7]
-
As a ferroptosis inhibition control, co-treat cells with an effective concentration of this compound and 1 µM Ferrostatin-1.[7]
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[7]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | This compound (µM) | Ferrostatin-1 (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 |
| This compound | 0.1 | 0 | 85 |
| This compound | 1 | 0 | 50 |
| This compound | 10 | 0 | 15 |
| Inhibition Control | 1 | 1 | 95 |
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[10][11] Upon oxidation, the fluorescence of the probe shifts from red to green.[9][11]
Materials:
-
Cultured cells
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
6-well plates
-
C11-BODIPY™ 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.[7]
-
Treat cells with the desired concentrations of this compound, vehicle (DMSO), and this compound + Fer-1 for the chosen duration.
-
Add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[9]
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.[7]
-
Resuspend the cells in PBS for flow cytometry analysis.[7]
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels.[7]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.[7]
| Treatment Group | Mean Green Fluorescence | Mean Red Fluorescence | Green/Red Ratio |
| Vehicle Control | 100 | 500 | 0.2 |
| This compound (1 µM) | 800 | 450 | 1.78 |
| This compound + Fer-1 | 120 | 480 | 0.25 |
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in ferroptosis, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[10]
Materials:
-
Cultured cells treated as described previously
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice.[7]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[7]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and β-actin (as a loading control) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[7]
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels. A decrease in GPX4 levels and an increase in ACSL4 levels are often observed following treatment with ferroptosis inducers.[7][10]
| Treatment Group | Relative GPX4 Expression | Relative ACSL4 Expression |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 0.4 | 1.8 |
| This compound + Fer-1 | 0.9 | 1.1 |
Troubleshooting and Interpretation of Results
-
Low or no response to this compound: Some cell lines may be resistant to ferroptosis.[9] This could be due to high endogenous antioxidant levels or compensatory pathways. Consider using a higher concentration of this compound or a different ferroptosis inducer.
-
High background in lipid ROS assay: Ensure cells are washed thoroughly to remove excess dye. Optimize the dye concentration and incubation time.
-
Inconsistent Western blot results: Ensure equal protein loading by performing a thorough protein quantification and using a reliable loading control. Optimize antibody concentrations and incubation times.
By following these detailed protocols, researchers can effectively use this compound to induce and measure ferroptosis, providing valuable insights into this important cell death pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 11. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of GPX4-IN-4 in High-Throughput Screening for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against oxidative damage. It specifically reduces lipid hydroperoxides within biological membranes, a function that is essential for preventing a form of iron-dependent regulated cell death known as ferroptosis. The induction of ferroptosis by inhibiting GPX4 has emerged as a promising therapeutic strategy for various diseases, including cancer, where certain tumor cells exhibit a strong dependence on GPX4 for survival. GPX4-IN-4 is a potent and selective inhibitor of GPX4, making it a valuable tool for studying ferroptosis and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents that target this pathway.
These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for both biochemical and cell-based assays, and expected quantitative data based on analogous compounds.
Mechanism of Action
GPX4 is a selenoprotein that utilizes glutathione (GSH) to catalyze the reduction of lipid hydroperoxides (L-OOH) to their corresponding non-toxic lipid alcohols (L-OH). This process is vital for maintaining membrane integrity and preventing the accumulation of lipid reactive oxygen species (ROS), a key driver of ferroptosis. This compound, as a direct inhibitor, binds to GPX4 and inactivates its enzymatic function. This leads to an accumulation of lipid peroxides, culminating in oxidative damage to the cell membrane and the execution of ferroptotic cell death.
Signaling Pathway
The central role of GPX4 in the ferroptosis pathway is depicted below. The pathway highlights the synthesis of glutathione (GSH), its utilization by GPX4 to detoxify lipid peroxides, and the consequence of GPX4 inhibition by compounds like this compound.
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS workflow to identify and characterize GPX4 inhibitors using this compound as a reference compound involves a primary biochemical screen followed by cell-based secondary and confirmatory assays.
Data Presentation
While specific HTS data for this compound is not publicly available, the following tables provide representative data for analogous GPX4 inhibitors, which can be used as a reference for assay development and validation.
Table 1: Reference IC50 Values of GPX4 Inhibitors in Cell Viability Assays
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Gpx4-IN-3 | HT1080 | Cell Viability | 0.15 | [1] |
| Gpx4-IN-3 | 4T1 | Cell Viability | 0.78 | [1] |
| Gpx4-IN-3 | MCF-7 | Cell Viability | 6.9 | [1] |
| Gpx4-IN-9 | - | Cell Viability | 0.01 - 10 (typical range) | [2] |
| RSL3 | HT1080 | Cell Viability | ~0.01 | [3] |
| ML162 | BJeHLT (HRAS G12V) | Cell Viability | 0.025 | [3] |
Table 2: Typical HTS Assay Parameters for GPX4 Inhibitor Screening
| Parameter | Assay Type | Typical Value | Description |
| Z'-factor | Biochemical (Fluorogenic/Colorimetric) | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | Biochemical (Fluorogenic/Colorimetric) | > 3 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| DMSO Tolerance | Biochemical & Cell-based | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Plate Format | Biochemical & Cell-based | 384-well or 1536-well | Standard formats for high-throughput screening. |
Experimental Protocols
Protocol 1: Biochemical GPX4 Activity Assay (Fluorogenic)
This protocol describes a coupled-enzyme assay to measure the activity of recombinant GPX4, suitable for HTS. The assay indirectly measures GPX4 activity by monitoring the consumption of NADPH, which results in a decrease in fluorescence.
Materials:
-
Recombinant human GPX4 protein
-
This compound (positive control)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene (B47948) Hydroperoxide (substrate)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound, DMSO) into the 384-well plate. The final concentration of DMSO should be kept constant (e.g., ≤ 0.5%).
-
Enzyme Preparation: Prepare a solution of recombinant GPX4 in assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing GSH, GR, and NADPH in assay buffer.
-
Enzyme Addition: Add the GPX4 solution to each well of the plate containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the reaction mix to each well.
-
Substrate Addition: Initiate the enzymatic reaction by adding cumene hydroperoxide to all wells.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence at 340 nm excitation and 460 nm emission for a set period (e.g., 15-30 minutes) at room temperature.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in fluorescence over time). Determine the percent inhibition for each compound relative to the DMSO and this compound controls.
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on cell viability in a high-throughput format.
Materials:
-
Cancer cell line of interest (e.g., HT1080, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and test compounds. Include DMSO as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control. Determine the IC50 value for this compound and test compounds by fitting the data to a dose-response curve.
Protocol 3: Confirmatory Lipid ROS Assay (C11-BODIPY 581/591)
This assay confirms that the observed cell death is due to ferroptosis by measuring the accumulation of lipid reactive oxygen species.
Materials:
-
Cells treated with this compound or test compounds
-
C11-BODIPY 581/591 fluorescent probe
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound or hit compounds for a relevant time point (e.g., 6-24 hours). Include a vehicle control (DMSO) and a co-treatment group with Ferrostatin-1 to confirm ferroptosis-specific lipid ROS production.
-
Staining: At the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Data Acquisition: Analyze the cells by flow cytometry or high-content imaging. The fluorescence of the C11-BODIPY probe shifts from red to green upon oxidation.
-
Data Analysis: Quantify the increase in the green/red fluorescence ratio, which is indicative of lipid peroxidation.
Conclusion
This compound is a powerful chemical probe for investigating the role of GPX4 in ferroptosis and serves as an essential tool in high-throughput screening for the discovery of novel ferroptosis-inducing agents. The protocols and data presented here provide a robust framework for researchers to establish and validate HTS assays targeting GPX4. The successful identification and characterization of new GPX4 inhibitors hold significant promise for the development of innovative therapies for cancer and other diseases.
References
[1] BenchChem. Application Notes and Protocols: Determining the Optimal Concentration of Gpx4-IN-3 for Cell Culture. (2025). [2] BenchChem. Optimizing Gpx4-IN-9 Concentration for Ferroptosis Induction: A Technical Support Guide. (2025). [3] Yang WS, et al. Regulation of ferroptotic cancer cell death by GPX4. Cell. 2014;156(1-2):317-31.
References
Application Notes and Protocols for GPX4-IN-4 in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[1] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.[1][2] GPX4-IN-4 is a potent and specific inhibitor of GPX4, making it a valuable tool for studying ferroptosis and for potential therapeutic applications in diseases such as cancer.[3] These application notes provide detailed protocols for inducing and measuring ferroptosis in cultured cells using this compound.
Mechanism of Action of this compound
This compound initiates ferroptosis by directly inhibiting the enzymatic activity of GPX4.[3][4] This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid hydroperoxides.[1] The presence of labile iron is crucial for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and culminating in cell death.[1][5]
References
Application Notes and Protocols for Combining GPX4-IN-4 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the cellular antioxidant defense system, uniquely capable of reducing phospholipid hydroperoxides within biological membranes.[1] Its role in preventing a specific form of iron-dependent cell death, known as ferroptosis, has made it a compelling target in oncology.[1][2] Cancer cells, particularly those that are therapy-resistant or possess a mesenchymal phenotype, exhibit a heightened dependence on GPX4 for survival, rendering them susceptible to GPX4 inhibition.[3]
GPX4-IN-4 is a potent, covalent inhibitor of GPX4 that induces ferroptosis.[4][5] These application notes provide a framework for investigating the synergistic potential of this compound in combination with conventional cancer therapies, including chemotherapy, immunotherapy, and radiotherapy. The protocols outlined below are intended as a guide and will require optimization for specific cancer models and experimental conditions.
Mechanism of Action: GPX4 Inhibition and Ferroptosis
This compound induces cancer cell death by triggering ferroptosis, a process distinct from apoptosis. The core mechanism involves the following steps:
-
Inhibition of GPX4: this compound covalently binds to GPX4, inactivating its peroxidase function.[5]
-
Lipid Peroxidation: The inactivation of GPX4 leads to the accumulation of toxic lipid reactive oxygen species (ROS) on cellular membranes.[2]
-
Iron-Dependent Cell Death: In the presence of iron, these lipid peroxides propagate, leading to membrane damage and ultimately, cell death.[1]
The signaling pathway for this compound-induced ferroptosis is depicted below.
Figure 1: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound [4][6]
| Cell Line | Cancer Type | Parameter | Value (µM) | Notes |
| HT1080 | Fibrosarcoma | EC50 | 0.09 (24h) | Time-dependent inhibition observed. |
| NCI-H1703 | Lung Cancer | EC50 | 0.117 (72h) | |
| NCI-H1703 | Lung Cancer | EC50 | 4.74 (72h) | In the presence of Ferrostatin-1. |
Table 2: In Vivo Data for this compound [4][7]
| Animal Model | Dosage and Route | Key Findings |
| Mouse (WSU-DLCL2 Xenograft) | 50 mg/kg, intraperitoneal (i.p.), daily for 20 days | Tolerated, but no significant effect on tumor growth. Partial target engagement observed. |
| Mouse (Pharmacodynamics) | 100 and 200 mg/kg, i.p., single dose | Engaged kidney GPX4 and induced pharmacodynamic markers. |
Combination Therapy Strategies
Combining this compound with other cancer therapies can offer a multi-pronged attack on tumors, potentially overcoming resistance and enhancing therapeutic efficacy.
Combination with Chemotherapy (e.g., Cisplatin)
Rationale: Chemotherapy agents like cisplatin (B142131) can induce ROS production, and some cancer cells develop resistance by upregulating antioxidant pathways, including the GPX4 axis.[8][9] Inhibiting GPX4 with this compound can thus synergize with cisplatin to induce cell death.[8]
Experimental Workflow:
Figure 2: Workflow for evaluating this compound and chemotherapy combination.
Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)
Rationale: The induction of ferroptosis can release damage-associated molecular patterns (DAMPs) and tumor antigens, which can enhance the anti-tumor immune response.[10][11] Combining this compound with immune checkpoint inhibitors (ICIs) may therefore improve the efficacy of immunotherapy.[10][12]
Experimental Workflow:
Figure 3: Workflow for evaluating this compound and immunotherapy combination.
Combination with Radiotherapy
Rationale: Radiotherapy induces cell death in part by generating high levels of ROS.[13][14] Cancer cells can develop radioresistance by upregulating antioxidant defenses.[13] Combining this compound with radiotherapy may sensitize resistant tumors to radiation-induced cell death.[13][15]
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of tumor propellant glutathione peroxidase 4 induces ferroptosis in cancer cells and enhances anticancer effect of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of ferroptosis by impairing STAT3/Nrf2/GPx4 signaling enhances the sensitivity of osteosarcoma cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of GPX4 by oncolytic vaccinia virus can significantly enhance CD8+T cell function and its impact against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis’s Master Switch GPX4 emerges as universal biomarker for precision immunotherapy: a pan-cancer study with in vitro experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low dose radiotherapy combined with immune checkpoint inhibitors induces ferroptosis in lung cancer via the Nrf2/HO-1/GPX4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The potential of ferroptosis combined with radiotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cooperation effects of radiation and ferroptosis on tumor suppression and radiation injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of GPX4-IN-4 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the cellular antioxidant defense system, playing a unique role in detoxifying lipid hydroperoxides within biological membranes.[1][2] Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent regulated cell death known as ferroptosis.[3][4] This mechanism has emerged as a promising therapeutic strategy in oncology, particularly for targeting therapy-resistant cancers.[5][6]
GPX4-IN-4 (also referred to as Compound 24) is a potent and selective covalent inhibitor of GPX4.[7][8] By irreversibly binding to the active site of GPX4, this compound effectively induces ferroptosis, making it a valuable tool for preclinical cancer research. These application notes provide a comprehensive guide for the utilization of this compound in patient-derived xenograft (PDX) models, offering detailed protocols and summarizing available data to facilitate further investigation into its therapeutic potential.
Mechanism of Action
GPX4 is a selenoprotein that utilizes glutathione (GSH) to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH), thereby preventing the propagation of lipid peroxidation.[4] The inhibition of GPX4 by this compound disrupts this crucial protective pathway. The accumulation of lipid peroxides, in the presence of intracellular iron, leads to overwhelming oxidative stress, membrane damage, and ultimately, cell death through ferroptosis.
Caption: Mechanism of this compound-induced ferroptosis.
Quantitative Data Summary
While specific data on this compound in patient-derived xenograft (PDX) models is limited in publicly available literature, a key study using a cell line-derived xenograft model provides valuable insights into its in vivo activity.[8] The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Model System | Reference |
| In Vitro Efficacy | |||
| EC₅₀ (NCI-H1703 cells, 72h) | 0.117 µM | Human Lung Carcinoma Cell Line | [7] |
| EC₅₀ (HT1080 cells, 24h) | 0.09 µM | Human Fibrosarcoma Cell Line | [7] |
| In Vivo Study | |||
| Animal Model | SCID/Beige mice | WSU-DLCL2 Xenograft | [7][8] |
| Dosage & Administration | 50 mg/kg, intraperitoneal (i.p.), daily for 20 days | WSU-DLCL2 Xenograft | [7][8] |
| Key Findings | |||
| Tolerability | Well-tolerated at the tested dose | WSU-DLCL2 Xenograft | [8] |
| Efficacy | No significant effect on tumor growth | WSU-DLCL2 Xenograft | [8] |
| Target Engagement | Partial target engagement observed in tumor homogenate | WSU-DLCL2 Xenograft | [8] |
Experimental Protocols
General Protocol for Establishment of Patient-Derived Xenograft (PDX) Models of Diffuse Large B-Cell Lymphoma (DLBCL)
This protocol is a generalized procedure based on established methods for creating lymphoma PDX models and should be adapted based on the specific tumor type and institutional guidelines.[9][10][11]
Materials:
-
Fresh patient tumor tissue (obtained under sterile conditions with patient consent)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Cell culture medium (e.g., RPMI-1640) with serum and antibiotics
Procedure:
-
Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile PBS or culture medium on ice.
-
In a sterile biosafety cabinet, mechanically dissociate the tissue into small fragments (1-2 mm³).
-
(Optional) Digest the tissue fragments with an appropriate enzyme cocktail (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Wash the cells or tissue fragments with sterile PBS.
-
-
Implantation:
-
Anesthetize the immunocompromised mouse.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
(For cell suspensions) Resuspend the cells in a mixture of PBS and Matrigel (optional, to support initial growth) and inject subcutaneously.
-
Suture or staple the incision.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), the mouse is considered the F0 generation.
-
-
Passaging:
-
Euthanize the F0 mouse and aseptically excise the tumor.
-
Process the tumor tissue as described in step 1 and implant it into new recipient mice to expand the PDX model (F1, F2, etc.).
-
Caption: General workflow for establishing a PDX model.
In Vivo Administration of this compound in a PDX Mouse Model
This protocol is adapted from a study using a cell line-derived xenograft model and should be optimized for specific PDX models, including a dose-escalation study to determine the maximum tolerated dose (MTD).[7][8]
Materials:
-
This compound
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Formulation Preparation (Example for a 5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To 100 µL of the this compound stock solution, add 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Note: The formulation should be prepared fresh daily.
-
-
Dosing and Administration:
-
Randomize mice with established PDX tumors into treatment and vehicle control groups.
-
Weigh each mouse to calculate the individual dose volume.
-
Administer this compound at the desired dose (e.g., starting with 50 mg/kg) via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Follow the predetermined dosing schedule (e.g., daily for 20 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissue can be collected for pharmacodynamic (PD) marker analysis (e.g., Western blot for GPX4 target engagement, immunohistochemistry for ferroptosis markers like 4-HNE).
-
Discussion and Future Directions
The available data indicates that while this compound is a potent inhibitor of GPX4 in vitro and can achieve target engagement in vivo, its efficacy as a single agent in a lymphoma xenograft model at 50 mg/kg was limited.[8] This suggests that a higher dose, a different dosing schedule, or combination therapies may be necessary to achieve a significant anti-tumor response. The use of PDX models, which more accurately recapitulate the heterogeneity of human tumors, will be crucial in further evaluating the therapeutic potential of this compound.[9][10] Future studies should focus on:
-
Determining the maximum tolerated dose (MTD) of this compound in different PDX models.
-
Evaluating the efficacy of this compound in a panel of PDX models representing different cancer types and genetic backgrounds.
-
Investigating combination strategies, for example, with standard-of-care chemotherapies or other targeted agents.
-
Characterizing the pharmacokinetic and pharmacodynamic profile of this compound in PDX models to optimize dosing strategies.
By leveraging well-characterized PDX models and robust experimental protocols, the therapeutic potential of this compound as a novel anti-cancer agent can be thoroughly investigated.
References
- 1. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and therapy: the role of ferroptosis in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting GPX4-IN-4 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPX4-IN-4. The focus is on addressing solubility issues in aqueous media to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] Its primary mechanism of action is to covalently bind to GPX4, leading to its inactivation.[2] GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation.[2] By inhibiting GPX4, this compound induces an accumulation of lipid peroxides, triggering a specific form of iron-dependent cell death known as ferroptosis. This makes it a valuable tool for cancer research and studying diseases where ferroptosis is implicated.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions alone.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Sonication: Applying ultrasonication can help to break down particles and facilitate dissolution.
-
Gentle Warming: Gently warming the solution in a 37°C water bath can also aid in dissolving the compound. However, avoid excessive heat to prevent potential degradation.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution into aqueous solutions:
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the full volume of your aqueous medium. First, create an intermediate dilution of the stock in a smaller volume of the medium. Then, add this intermediate dilution to the final volume.
-
Rapid Mixing: When adding the this compound/DMSO solution to your aqueous medium, ensure rapid and thorough mixing to facilitate its dispersion.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive cell lines may be affected at concentrations as low as 0.1%.[3][4][5][6][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide for Aqueous Solubility
This guide provides strategies for overcoming solubility challenges with this compound in both in vitro and in vivo experimental settings.
In Vitro Aqueous Solubility for Cell-Based Assays
Solubility Data Summary:
| Compound | Solvent System | Solubility |
| This compound | DMSO | ~30 mg/mL[2] |
| (1S,3R)-RSL3 | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
Recommendations for Preparing Working Solutions:
-
Final DMSO Concentration: It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxicity.[3][8] A concentration of 0.1% is often considered safe for most cell lines.[5][6][7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.
In Vivo Aqueous Formulation for Animal Studies
For animal studies, a clear and stable formulation is necessary for accurate dosing. A common approach for poorly water-soluble compounds is the use of a co-solvent system.
Formulation Data Summary:
| Compound | Formulation Vehicle | Achievable Concentration |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[1] |
| (1S,3R)-RSL3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a fresh bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution gently until the compound is completely dissolved. If necessary, sonicate the vial for short intervals or warm it gently in a 37°C water bath.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial or stepwise dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration.
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, first prepare an intermediate dilution by adding 1 µL of a 10 mM stock solution to 99 µL of medium (resulting in a 100 µM solution with 1% DMSO). Then, add 100 µL of this intermediate solution to 900 µL of medium to reach the final 10 µM concentration with 0.1% DMSO.
-
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.
Protocol 3: Preparation of Formulation for In Vivo Studies
This protocol is for preparing a 1 mL working solution of this compound at a concentration of 5 mg/mL.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
GPX4 Signaling Pathway in Ferroptosis
Caption: The central role of GPX4 in preventing ferroptosis by converting lipid peroxides to non-toxic lipid alcohols.
Experimental Workflow for In Vitro Testing of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Cell Line Resistance to GPX4-IN-4
Welcome to the technical support center for researchers utilizing GPX4-IN-4. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address potential resistance of your cell line to this compound-induced ferroptosis.
Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound treatment. What are the potential reasons?
A1: Resistance to GPX4 inhibitors like this compound can stem from several factors, broadly categorized as intrinsic cell line characteristics, experimental procedure issues, or problems with the compound itself. It is crucial to systematically investigate these possibilities.
Q2: How can I confirm that my cell line is genuinely resistant to this compound?
A2: To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines reported in the literature indicates resistance.[1][2] It is also important to include a known sensitive cell line as a positive control in your experiments.
Q3: What are the known molecular mechanisms that can cause resistance to GPX4 inhibitors?
A3: Cells can develop resistance to GPX4 inhibition through several compensatory mechanisms:[3]
-
Upregulation of Alternative Antioxidant Systems: Cells may upregulate other antioxidant pathways to counteract lipid peroxidation. Key players include Ferroptosis Suppressor Protein 1 (FSP1), which reduces coenzyme Q10 to trap lipid peroxyl radicals, and the Nrf2 pathway, which upregulates various antioxidant genes.[3][4][5]
-
Alterations in Lipid Metabolism: A reduction in the cellular levels of polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation, can make cells less susceptible to ferroptosis.[3]
-
Increased Glutathione (B108866) (GSH) Biosynthesis: The SLC7A11-GSH-GPX4 axis is a primary defense against ferroptosis.[3][6] Upregulation of the cystine/glutamate antiporter (system Xc-, composed of SLC7A11 and SLC3A2) leads to increased cystine uptake and subsequent GSH synthesis, a critical cofactor for GPX4.[3][4][6][7]
Troubleshooting Guide
If your cell line exhibits resistance to this compound, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Experimental Setup
It is essential to first rule out any issues with the compound or the experimental procedure.
| Potential Issue | Suggested Solution(s) |
| Compound Degradation | This compound may be unstable in aqueous cell culture media over long incubation times. It is recommended to prepare fresh working solutions immediately before each experiment. For incubations longer than 24 hours, consider replenishing the media with fresh compound.[8] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[9] |
| Compound Precipitation | The compound may precipitate out of the media when diluted from a DMSO stock. Visually inspect the media for any precipitate after adding the compound. To enhance solubility, gentle warming to 37°C and ultrasonication may be helpful when preparing the stock solution.[8] |
| Incorrect Concentration | The concentration of this compound used may be too low to induce a response in your specific cell line. Perform a dose-response curve with a broad range of concentrations to determine the optimal concentration. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular responses to drugs. Test your cell line for mycoplasma contamination and discard if positive, starting with a fresh, uncontaminated stock.[2] |
| Cell Line Authentication | Ensure you are working with the correct cell line by performing Short Tandem Repeat (STR) profiling.[2] |
Step 2: Assess for Known Resistance Mechanisms
Once you have confirmed your experimental setup is sound, investigate potential biological reasons for resistance.
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Upregulation of FSP1 | Western blot or qPCR to measure FSP1 expression levels. | Increased FSP1 protein or mRNA levels in the resistant cell line compared to sensitive controls. |
| Nrf2 Pathway Activation | Western blot or qPCR for Nrf2 and its target genes (e.g., HO-1, NQO1). | Increased Nrf2 protein or mRNA levels and its downstream targets in the resistant cell line.[3][10] |
| Altered Lipid Metabolism | Lipidomics analysis to profile the fatty acid composition of cellular membranes. | A lower proportion of polyunsaturated fatty acids (PUFAs) in the resistant cell line. |
| Increased GSH Levels | Measure intracellular glutathione levels using a commercially available kit. | Higher basal levels of GSH in the resistant cell line. |
| Upregulation of SLC7A11 | Western blot or qPCR to measure SLC7A11 expression. | Increased SLC7A11 protein or mRNA levels in the resistant cell line.[6] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.[2]
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[11][12][13][14]
-
Sample Preparation: Homogenize tissue or cells on ice in MDA Lysis Buffer containing an antioxidant like BHT.[14] Centrifuge to remove insoluble material.[14]
-
Reaction: Add Thiobarbituric Acid (TBA) solution to the supernatant. Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[14]
-
Measurement: Cool the samples on ice and measure the absorbance at 532 nm.[12][13]
-
Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.[13]
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4.[15][16][17][18][19]
-
Principle: GPX4 activity is measured indirectly through a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPX4, is recycled to its reduced state by GR and NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[18]
-
Sample Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Reaction Mixture: Prepare a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione.
-
Assay: Add the cell lysate to the reaction mixture and initiate the reaction by adding a GPX4 substrate (e.g., cumene (B47948) hydroperoxide or a phospholipid hydroperoxide).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADPH consumption is directly proportional to the GPX4 activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. jelsciences.com [jelsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Inconsistent Results in GPX4-IN-4 Experiments
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the GPX4 inhibitor, GPX4-IN-4. Inconsistent results can be a significant challenge, and this guide offers solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). The GPX4 enzyme is a crucial antioxidant enzyme that neutralizes lipid hydroperoxides, protecting cells from a specific form of iron-dependent, programmed cell death called ferroptosis. By covalently binding to GPX4 and inactivating it, this compound leads to the accumulation of toxic lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for the stability and activity of this compound.
-
Solid Form: Store the powder at -20°C for long-term stability.
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month. When preparing for an experiment, it is recommended to use a fresh aliquot.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in the following solvents:
-
DMSO: ≥ 30 mg/mL
-
DMF: ≥ 30 mg/mL
-
Ethanol: ≥ 20 mg/mL
For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is a lack of published literature specifically detailing the off-target profile of this compound. However, as a covalent inhibitor with a reactive moiety, it is possible that it may interact with other cellular nucleophiles. Other covalent GPX4 inhibitors, such as RSL3 and ML162, have been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1)[1]. Therefore, it is crucial for researchers to perform appropriate control experiments to confirm that the observed effects are due to on-target GPX4 inhibition.
Troubleshooting Guide
Issue 1: Inconsistent or no induction of cell death after this compound treatment.
-
Possible Cause 1: Cell Line-Specific Sensitivity. The sensitivity to GPX4 inhibition and ferroptosis is highly cell-line dependent.
-
Solution: Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) of this compound for your specific cell line. A typical starting concentration range for GPX4 inhibitors is 10 nM to 10 µM. It is also advisable to test a positive control cell line known to be sensitive to GPX4 inhibition, such as HT-1080.
-
-
Possible Cause 2: Suboptimal Experimental Conditions. Factors such as cell density, treatment duration, and media components can influence the outcome.
-
Solution:
-
Cell Density: Ensure consistent and optimal cell seeding density across all experiments, as high confluency can sometimes confer resistance to ferroptosis.
-
Treatment Duration: The onset of ferroptosis can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for your cell line.
-
Media Components: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect this, consider reducing the serum concentration during treatment, but be mindful that this can also affect cell health.
-
-
-
Possible Cause 3: Compound Instability or Precipitation. this compound may degrade in aqueous media over long incubation times or precipitate upon dilution from the DMSO stock.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment. For long-term experiments (>24 hours), consider replenishing the media with freshly diluted compound. Visually inspect the media for any signs of precipitation after dilution.
-
Issue 2: Observed cell death is not rescued by ferroptosis inhibitors.
-
Possible Cause: Off-target effects or a non-ferroptotic cell death mechanism. If the cell death induced by this compound is not rescued by co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or an iron chelator like deferoxamine (B1203445) (DFO), it may indicate an off-target effect or the induction of another cell death pathway.
-
Solution:
-
Rescue Experiments: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis. Therefore, the cytotoxic effects of this compound should be reversible by co-incubation with Fer-1 (typically 1-2 µM) or DFO (typically 10-100 µM).
-
Assess Other Cell Death Markers: Use assays to detect markers of other cell death pathways, such as caspase activation for apoptosis (e.g., Caspase-3/7 assay) or LDH release for necrosis.
-
Use an Orthogonal Approach: To confirm that the observed phenotype is due to GPX4 inhibition, consider using siRNA or shRNA to knock down GPX4 and observe if it phenocopies the effects of this compound.
-
-
Issue 3: High background or inconsistent results in the lipid peroxidation assay.
-
Possible Cause: Issues with the C11-BODIPY 581/591 assay. The C11-BODIPY assay is a sensitive method for detecting lipid peroxidation, but it requires careful optimization.
-
Solution:
-
Optimize Staining Conditions: The optimal concentration of C11-BODIPY and staining time can vary between cell lines. A common starting point is 2 µM for 30 minutes at 37°C.
-
Proper Controls: Always include a positive control (e.g., cells treated with a known ferroptosis inducer like RSL3 or erastin) and a negative control (vehicle-treated cells).
-
Minimize Photobleaching: Protect the stained cells from light as much as possible before analysis by fluorescence microscopy or flow cytometry.
-
Distinguish from General ROS: If you need to differentiate between lipid peroxidation and general reactive oxygen species, consider using other probes like CellROX or MitoSOX in parallel experiments.
-
-
Data Presentation
Table 1: Comparative Potency of GPX4 Inhibitors in Various Cancer Cell Lines
The half-maximal inhibitory/effective concentration (IC50/EC50) of GPX4 inhibitors can vary significantly across different cell lines. This table provides a summary of reported values for this compound and other well-characterized GPX4 inhibitors to illustrate this variability.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time |
| This compound | HT-1080 | Fibrosarcoma | 0.85 | 1.5 h |
| HT-1080 | Fibrosarcoma | 0.27 | 3 h | |
| HT-1080 | Fibrosarcoma | 0.17 | 6 h | |
| HT-1080 | Fibrosarcoma | 0.09 | 24 h | |
| NCI-H1703 | Lung Carcinoma | 0.117 | 72 h | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084[2] | 24 h[2] |
| LoVo | Colorectal Cancer | 2.75[2] | 24 h[2] | |
| HT29 | Colorectal Cancer | 12.38[2] | 24 h[2] | |
| HN3 | Head and Neck Cancer | 0.48[3] | 72 h[3] | |
| A549 | Lung Carcinoma | 0.5[3] | 24 h[3] | |
| H1975 | Lung Carcinoma | 0.15[3] | 24 h[3] | |
| MAD-MB-231 | Breast Cancer | 0.71[3] | 96 h[3] | |
| HCC1937 | Breast Cancer | 0.85[3] | 96 h[3] | |
| MCF7 | Breast Cancer | > 2[4] | 72 h[4] | |
| ML210 | HT-1080 | Fibrosarcoma | 0.1[5] | Not Specified |
Note: This table is for illustrative purposes to highlight cell line-dependent sensitivity to GPX4 inhibitors. The IC50/EC50 for this compound in your specific cell line should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is a general guideline for determining the dose-response of a cell line to this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
For rescue experiments, prepare a 2X stock of a ferroptosis inhibitor (e.g., Ferrostatin-1 at 2 µM).
-
Remove the old medium from the cells and add the 2X compound solutions. For rescue experiments, add the 2X ferroptosis inhibitor solution alongside the 2X this compound solution.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired time (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is for the detection of lipid ROS by flow cytometry.
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and for the desired time (e.g., 6-24 hours).
-
Include positive (e.g., RSL3) and negative (vehicle) controls.
-
-
C11-BODIPY Staining:
-
Prepare a 2 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 2 µM.
-
Remove the medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells immediately by flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. Use appropriate filter sets to detect both the reduced (red) and oxidized (green) forms of the probe.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of GPX4-IN-4 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GPX4-IN-4 in their experiments. The focus is to address potential off-target effects and provide guidance on how to interpret and validate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a specific form of programmed cell death called ferroptosis by neutralizing lipid hydroperoxides.[1] By covalently binding to and inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis.[2][3]
Q2: What are the expected on-target effects of this compound in a cell-based assay?
A2: The primary on-target effect of this compound is the induction of ferroptotic cell death. This is typically characterized by:
-
A dose-dependent decrease in cell viability.
-
A significant increase in intracellular lipid ROS.
-
Rescue of cell death by co-treatment with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1.[4]
-
No rescue of cell death by inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis).[5]
Q3: Are there any known or potential off-target effects of this compound?
A3: While specific off-target data for this compound is not extensively published, it is a member of a newer class of GPX4 inhibitors that are designed for improved selectivity compared to older compounds like RSL3.[6] However, as with any small molecule inhibitor, off-target interactions are possible. A potential off-target to consider is Thioredoxin Reductase (TXNRD1) , another key enzyme in cellular redox control, which has been reported as an off-target for other small molecules that induce ferroptosis.[7] Researchers should experimentally verify the selectivity of this compound in their specific system.
Q4: How can I distinguish between on-target GPX4 inhibition and potential off-target effects in my experiment?
A4: A multi-pronged approach is recommended:
-
Rescue Experiments: The most straightforward method is to perform a rescue experiment. If the observed phenotype (e.g., cell death) is due to on-target GPX4 inhibition, it should be significantly reversed by co-treatment with a known ferroptosis inhibitor like ferrostatin-1.[4]
-
Target Engagement Assays: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is directly binding to GPX4 in your cells. A shift in the thermal stability of GPX4 upon treatment with this compound is a strong indicator of target engagement.[8][9]
-
Orthogonal Approaches: Use a non-pharmacological method to inhibit GPX4, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout. If the phenotype of GPX4 knockdown matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Off-Target Activity Assays: Directly measure the activity of potential off-target proteins, such as TXNRD1, in the presence of this compound.
Troubleshooting Guide
Problem 1: I am observing cell death with this compound, but it is not rescued by ferrostatin-1.
-
Possible Cause: The observed cell death may be occurring through a non-ferroptotic mechanism, potentially due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm Ferroptosis Induction: Ensure that your positive control for ferroptosis (e.g., RSL3 or erastin) is being rescued by ferrostatin-1 in your assay system.
-
Assess Other Cell Death Pathways: Use assays to check for markers of other cell death pathways, such as caspase activation for apoptosis (e.g., Caspase-Glo assay) or MLKL phosphorylation for necroptosis (by Western blot).
-
Investigate Off-Target Activity: Perform an enzymatic assay to determine if this compound is inhibiting other redox enzymes like thioredoxin reductase.
-
Problem 2: I am not observing any significant cell death, even at high concentrations of this compound.
-
Possible Cause 1: Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to factors like high endogenous antioxidant levels or low expression of required lipids.[2]
-
Troubleshooting Steps:
-
Confirm GPX4 Expression: Verify that your cell line expresses GPX4 at the protein level using Western blot.
-
Use a Sensitive Cell Line: As a positive control, test this compound on a cell line known to be sensitive to ferroptosis (e.g., HT-1080).
-
Optimize Treatment Conditions: Increase the incubation time with this compound (e.g., up to 72 hours) and ensure the compound is fully dissolved in your culture medium.
-
-
Possible Cause 2: Compound Inactivity: The compound may have degraded.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly, protected from light and moisture.
-
Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment.
-
Confirm Target Engagement: Perform a CETSA to verify that the compound is still capable of binding to GPX4.
-
Data Presentation
Table 1: Comparative Selectivity Profile of Ferroptosis Inducers
| Compound | Primary Target(s) | Known/Potential Off-Target(s) | Notes |
| This compound | GPX4 (covalent inhibitor) | Thioredoxin Reductase (TXNRD1) - potential | Belongs to a class of inhibitors with improved selectivity over older compounds.[6] |
| RSL3 | GPX4 (covalent inhibitor) | Multiple cysteine-containing proteins | Chloroacetamide warhead can lead to off-target reactivity.[10] |
| Erastin | System xc- (SLC7A11), VDAC2/3 | Multiple targets involved in metabolism | Induces ferroptosis indirectly by depleting glutathione.[11] |
| ML162 | Initially reported as GPX4 inhibitor | Thioredoxin Reductase 1 (TXNRD1) is a primary target | Recent evidence suggests TXNRD1 as the main target, not GPX4.[12] |
Note: The off-target profile of this compound is inferred from structurally similar compounds and requires direct experimental validation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement
Objective: To confirm the direct binding of this compound to GPX4 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for GPX4.
-
Data Analysis: Quantify the band intensities for GPX4 at each temperature. Plot the percentage of soluble GPX4 relative to the non-heated control against the temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Protocol 2: Thioredoxin Reductase (TXNRD1) Activity Assay
Objective: To assess the potential off-target inhibition of TXNRD1 by this compound.
Methodology:
This protocol is based on the reduction of DTNB (Ellman's reagent) by TXNRD.[13][14]
-
Reagent Preparation: Prepare cell or tissue lysates. Also prepare a reaction mixture containing NADPH and DTNB in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell lysate, this compound at various concentrations (or a known TXNRD1 inhibitor as a positive control, and vehicle as a negative control).
-
Reaction Initiation: Add the reaction mixture to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TXNRD1 activity.
-
Data Analysis: Calculate the percentage of TXNRD1 inhibition for each concentration of this compound and determine the IC50 value. A low IC50 value would suggest that TXNRD1 is a potential off-target.
Visualizations
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing GPX4-IN-4 Dosage for In Vivo Studies
Welcome to the technical support center for the use of GPX4-IN-4 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, address common experimental challenges, and offer detailed protocols for your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Compound 24, is a potent and covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor.[1][2] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which in the presence of iron, triggers a specific form of regulated cell death called ferroptosis.[1][3]
Q2: What is a recommended starting dose for this compound in mice?
A2: Based on available preclinical studies, a dose of 50 mg/kg administered via intraperitoneal (i.p.) injection daily has been shown to be tolerated in mice for up to 20 days.[4] However, it is important to note that this dose resulted in only partial target engagement and did not show efficacy in inhibiting tumor growth in a WSU-DLCL2 xenograft model.[4][5] For pharmacodynamic (PD) marker and target engagement studies, single i.p. doses of 100 mg/kg and 200 mg/kg have been used.[4][5] It is strongly recommended to perform a dose-ranging (dose-escalation) study in your specific animal model to determine the optimal dose that balances efficacy with potential toxicity.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a hydrophobic compound and requires a specific vehicle for in vivo delivery. While a specific formulation for this compound is not explicitly detailed in all publications, a common vehicle for similar small molecule inhibitors administered intraperitoneally is a mixture of DMSO, PEG300, Tween 80, and saline. It is recommended to prepare the formulation fresh for each administration. For pharmacokinetic studies, this compound has been administered via intraperitoneal injection.[5]
Q4: What are the known pharmacokinetic properties of this compound?
A4: Limited pharmacokinetic data for this compound (Compound 24) in SCID/Beige mice following intraperitoneal (i.p.) administration is available.[5]
Pharmacokinetic Parameters of this compound in Mice [5]
| Dose (i.p.) | t1/2 (h) | Cmax (µg/mL) | AUC (µg*h/mL) |
| 30 mg/kg | 0.5 | 0.92 (±0.24) | 1.89 (±0.17) |
| 100 mg/kg | 1.7 | 5.31 (±0.53) | 16.20 (±1.70) |
Q5: What are the potential signs of toxicity I should monitor for?
A5: While a 50 mg/kg daily dose has been reported as tolerated, it is crucial to monitor for signs of toxicity, especially at higher doses.[4] GPX4 is essential for the homeostasis of certain tissues, and its systemic inhibition can lead to adverse effects.[6] Key monitoring parameters include:
-
Body weight: A significant drop in body weight is a common sign of toxicity.
-
Clinical signs: Observe for changes in behavior, posture, grooming, and activity levels.
-
Organ-specific toxicity: GPX4 is particularly important in the kidneys and nervous system.[6] If possible, consider monitoring kidney function (e.g., BUN, creatinine) and be aware of any neurological symptoms. At the experimental endpoint, consider histological analysis of major organs.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vivo studies.
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Symptom: this compound shows potent induction of ferroptosis in your cell line in vitro, but no significant anti-tumor effect or desired phenotype is observed in the animal model. This has been reported for this compound at 50 mg/kg daily, where partial target engagement was seen without tumor growth inhibition.[4][5]
-
Possible Causes & Solutions:
-
Suboptimal Dosing: The dose may be insufficient to achieve sustained and complete target inhibition in the tumor tissue.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Analyze target engagement and pharmacodynamic markers at different doses (see Experimental Protocols section).
-
-
Poor Bioavailability/Rapid Metabolism: The compound may not be reaching the target tissue in sufficient concentrations or is being cleared too quickly.
-
Solution: Review the provided pharmacokinetic data.[5] Consider alternative dosing schedules (e.g., twice daily) if the half-life is short. You may also explore alternative routes of administration if i.p. is not optimal for your model, though this would require significant reformulation and validation.
-
-
Tumor Microenvironment (TME) Factors: The TME can provide a protective environment for tumor cells, mitigating the effects of GPX4 inhibition.
-
Solution: Investigate the expression of other antioxidant pathways in your tumor model that might compensate for GPX4 inhibition (e.g., FSP1, Nrf2 pathway). Combination therapies targeting these compensatory mechanisms may be necessary.
-
-
Intrinsic Resistance of the In Vivo Model: The tumor cells grown in vivo may have a different phenotype and be more resistant to ferroptosis than when grown in 2D culture.
-
Solution: Confirm the expression of GPX4 in your xenograft tumors. Analyze the lipid profile of the tumors, as a lower abundance of polyunsaturated fatty acids (PUFAs) can confer resistance.
-
-
Issue 2: Observed Toxicity or Adverse Events
-
Symptom: Animals show signs of toxicity, such as significant weight loss, lethargy, or organ-specific adverse effects.
-
Possible Causes & Solutions:
-
Dose is too high: The administered dose exceeds the MTD in your specific animal strain or model.
-
Solution: Reduce the dose or decrease the dosing frequency.
-
-
On-target toxicity: GPX4 is essential for normal tissue function, and its systemic inhibition can be detrimental.[6]
-
Solution: If on-target toxicity is suspected, it may be challenging to find a therapeutic window. Consider models where the tumor is particularly sensitive to GPX4 inhibition, potentially allowing for efficacy at a lower, less toxic dose.
-
-
Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects.
-
Solution: Administer a vehicle-only control group and monitor for any signs of toxicity. If the vehicle is problematic, you may need to explore alternative formulations.
-
-
Experimental Protocols
Protocol 1: In Vivo Dose-Response and Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Animal Model: Use an appropriate mouse strain (e.g., immunodeficient mice for xenografts) and tumor model known to be sensitive to ferroptosis induction.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
This compound Formulation (Example):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, a common vehicle consists of DMSO, PEG300, Tween 80, and saline. A typical final concentration might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration of this compound should be calculated based on the desired dose and an injection volume of approximately 100 µL per 20g mouse.
-
Note: This is an example formulation and should be optimized for solubility and stability of this compound.
-
-
Dose Administration:
-
Dose-finding phase: Administer a range of doses (e.g., 25, 50, 100 mg/kg) via i.p. injection daily.
-
Efficacy phase: Use the determined optimal dose. The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Process tumor tissue and major organs for further analysis (e.g., Western blot for GPX4, immunohistochemistry for ferroptosis markers).
-
Protocol 2: Assessment of In Vivo Ferroptosis Biomarkers
-
Lipid Peroxidation (4-HNE Immunohistochemistry):
-
Fix excised tumor and organ tissues in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).[7]
-
Block endogenous peroxidase activity with 3% H2O2.[7]
-
Incubate with a primary antibody against 4-hydroxynonenal (B163490) (4-HNE).[7][8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize with a DAB substrate and counterstain with hematoxylin.[7]
-
Quantify the staining intensity and the percentage of positive cells.
-
-
Target Engagement (Western Blot for GPX4):
-
Homogenize tumor tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against GPX4.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize using an ECL substrate. A shift in the GPX4 band may indicate covalent binding of this compound.[5]
-
Visualizations
Caption: GPX4 signaling pathway and the mechanism of this compound induced ferroptosis.
Caption: Experimental workflow for optimizing this compound dosage in in vivo studies.
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GPX4抑制剂 | CAS 2920221-53-8 | 美国InvivoChem [invivochem.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histopathology and Immunohistochemistry [protocols.io]
- 8. In vivo vulnerabilities to GPX4 and HDAC inhibitors in drug-persistent versus drug-resistant BRAFV600E lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
how to handle GPX4-IN-4 degradation and stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, stability, and troubleshooting of GPX4-IN-4, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets and inactivates Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptotic cell death.
2. How should I store and handle this compound?
Proper storage and handling are critical to maintain the chemical integrity and biological activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in high-purity, anhydrous DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
3. In which solvent should I dissolve this compound?
This compound is soluble in DMSO. For cellular experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to ensure the final DMSO concentration in your experimental setup is low (typically less than 0.1%) to avoid solvent-induced toxicity.
4. Is this compound stable in aqueous cell culture media?
The stability of this compound in aqueous media can be a concern. Like other chloroacetamide-containing inhibitors, it is an electrophile that can react with nucleophiles present in cell culture media, such as cysteine and other components in fetal bovine serum (FBS). This can lead to its degradation and a decrease in the effective concentration over time.
Recommendation: It is strongly advised to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments, consider replenishing the media with a freshly prepared solution of the inhibitor.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Inconsistent or no cellular activity (e.g., no induction of ferroptosis) | 1. Compound Degradation: Improper storage or handling; instability in experimental media. | 1. Use a fresh aliquot of this compound. Prepare fresh working solutions immediately before use. For long incubations, replenish the media with fresh compound every 24 hours. |
| 2. Low Cell Sensitivity: The cell line used may be resistant to ferroptosis. | 2. Use a positive control cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080). Confirm GPX4 expression in your cell line. | |
| 3. Suboptimal Concentration: The concentration used may be too low to induce a response. | 3. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| 4. Precipitation: The compound may have precipitated out of the media upon dilution from the DMSO stock. | 4. Visually inspect the media for precipitation after dilution. Ensure the final DMSO concentration is low (<0.5%). Pre-warm the media before adding the compound. | |
| High variability between replicates | 1. Inconsistent Compound Concentration: Uneven distribution of the compound in the media or degradation. | 1. Ensure thorough mixing of the compound in the media. Prepare a master mix for each concentration to be tested. |
| 2. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 2. Use a cell counter for accurate and consistent cell seeding. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the compound. | 3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS to minimize evaporation from adjacent wells. | |
| Difficulty dissolving this compound in DMSO | 1. Hygroscopic DMSO: DMSO can absorb moisture, which reduces the solubility of hydrophobic compounds. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| 2. Insufficient Dissolution: The compound may not be fully dissolved. | 2. Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) and ultrasonication can also aid dissolution. |
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Long-term storage.[1] |
| 4°C | 2 years | Short to medium-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for stock solutions. Avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | Suitable for working solutions for short-term use.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
At specified time points, dissolve the sample in the initial solvent and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol measures lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells of interest
-
This compound stock solution
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green fluorescence signal in this compound treated cells indicates lipid peroxidation.
Visualizations
Signaling Pathway of this compound Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent induction of ferroptosis.
Experimental Workflow for Troubleshooting this compound Activity```dot
GPX4 Degradation Pathways
Caption: The GPX4 protein can be targeted for degradation through the ubiquitin-proteasome system and autophagy pathways.
References
Technical Support Center: Troubleshooting Lipid Peroxidation Assays After GPX4-IN-4 Treatment
Welcome to the technical support center for troubleshooting lipid peroxidation assays in the context of GPX4-IN-4 treatment. This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce lipid peroxidation?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, protecting cells from oxidative damage.[3][4] By inhibiting GPX4, this compound leads to the accumulation of lipid peroxides, which triggers an iron-dependent form of regulated cell death known as ferroptosis.[2][5] This accumulation of lipid reactive oxygen species (ROS) is a key hallmark of ferroptosis and can be measured using various lipid peroxidation assays.[6][7]
Q2: I am not observing an increase in lipid peroxidation after treating my cells with this compound. What are the possible reasons?
Several factors could lead to a lack of detectable lipid peroxidation. Consider the following:
-
Cell Line Sensitivity: Not all cell lines are equally susceptible to ferroptosis induced by GPX4 inhibition.[8] Ensure your chosen cell line is known to be sensitive to this pathway. Some cell lines may have compensatory antioxidant mechanisms.
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.[1]
-
Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in anhydrous DMSO.[1]
-
High Cell Density: High cell confluency can sometimes confer resistance to ferroptosis inducers.[1]
-
Presence of Antioxidants: Components in the cell culture medium or serum, such as vitamin E or other antioxidants, can counteract the effects of this compound.[1][9]
-
Timing of Assay: Lipid peroxidation can be a dynamic process. The timing of your measurement after treatment is critical. Consider performing a time-course experiment.[10]
Q3: The results of my lipid peroxidation assay are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth conditions.
-
Fresh Reagents: Always use freshly prepared reagents, including the this compound solution and assay probes like C11-BODIPY 581/591.[11]
-
Standardized Protocols: Strictly adhere to your experimental protocols, especially incubation times and temperatures.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[8]
-
Positive and Negative Controls: Use appropriate positive controls (e.g., RSL3, another GPX4 inhibitor) and negative controls (co-treatment with a ferroptosis inhibitor like Ferrostatin-1) to validate your assay.[7][8]
Q4: I am observing cell death, but it is not rescued by the ferroptosis inhibitor Ferrostatin-1. What does this mean?
If Ferrostatin-1 does not rescue cell death induced by this compound, it may suggest that a non-ferroptotic cell death pathway is being activated, potentially due to off-target effects of the compound at the concentration used.[12][13] It is also possible that the concentration of Ferrostatin-1 is not sufficient to counteract the level of lipid peroxidation.
Recommended Troubleshooting Steps:
-
Confirm On-Target Effect: Use a lower concentration of this compound in a dose-response experiment with and without Ferrostatin-1.
-
Assess Other Cell Death Markers: Investigate markers for other cell death pathways, such as caspase activation for apoptosis or MLKL phosphorylation for necroptosis.[12][13]
-
Consider Orthogonal Approaches: Use genetic approaches like siRNA or shRNA to knockdown GPX4 and observe if it mimics the phenotype induced by this compound.[1]
Troubleshooting Guides
Guide 1: C11-BODIPY 581/591 Assay for Lipid Peroxidation
The C11-BODIPY 581/591 probe is a ratiometric fluorescent dye used to detect lipid peroxidation.[14][15] In its reduced state, it fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.[14] An increase in the green/red fluorescence ratio indicates lipid peroxidation.[1]
Problem: No significant shift in fluorescence from red to green.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Activity | Verify the potency of your this compound with a positive control cell line known to be sensitive to ferroptosis. Perform a dose-response curve to find the optimal concentration.[1] |
| Inappropriate Staining Conditions | Optimize the C11-BODIPY 581/591 staining concentration (a common starting point is 2 µM) and incubation time (typically 15-30 minutes at 37°C).[8][16] |
| Photobleaching or Oxidation of the Probe | Protect the probe from light. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
| Instrument Settings | Ensure the correct filter sets are used for both the red and green fluorescence channels on your microscope or flow cytometer.[17][18] |
| Cellular Autofluorescence | Include an unstained cell control to determine the level of background fluorescence.[15] |
Experimental Workflow for C11-BODIPY 581/591 Assay
Caption: Workflow for the C11-BODIPY 581/591 lipid peroxidation assay.
Experimental Protocols
Protocol 1: C11-BODIPY 581/591 Staining for Flow Cytometry
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of treatment.[1]
-
Treatment: Treat cells with the desired concentration of this compound, a vehicle control (DMSO), and a positive control (e.g., RSL3). Include a rescue condition with co-treatment of this compound and Ferrostatin-1. Incubate for the desired time (e.g., 6-24 hours).[8]
-
Staining:
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Harvest the cells using a gentle method like accutase or a cell scraper.[16]
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).[8]
-
Analyze the cells immediately by flow cytometry, detecting fluorescence in the green (e.g., FITC) and red (e.g., PE) channels.[18]
-
Signaling Pathway
This compound Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Quantitative Data Summary
Table 1: Representative IC50 Values for GPX4 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| RSL3 | BJeHLT (HRAS G12V) | 25 | [4] |
| ML162 | BJeHLT (HRAS G12V) | 578 | [4] |
| This compound | Various | Varies by cell line | [1] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. It is crucial to determine the optimal concentration for your specific system.
Table 2: Common Controls for Lipid Peroxidation Assays
| Control Type | Reagent | Purpose |
| Positive Control | RSL3 or Erastin | To induce ferroptosis and validate the assay's ability to detect lipid peroxidation.[7][8] |
| Negative Control | Ferrostatin-1 or Liproxstatin-1 | To inhibit ferroptosis and confirm that the observed lipid peroxidation is specific to this pathway.[7] |
| Vehicle Control | DMSO | To control for any effects of the solvent used to dissolve the compounds.[8] |
| Iron Chelator | Deferoxamine (DFO) | To confirm the iron-dependency of the observed cell death.[7] |
This technical support guide should provide a solid foundation for troubleshooting your lipid peroxidation assays following treatment with this compound. For further assistance, please consult the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abpbio.com [abpbio.com]
- 15. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Understanding GPX4 Dynamics in Response to Erastin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe an unexpected upregulation of Glutathione (B108866) Peroxidase 4 (GPX4) after treatment with Erastin, a classical ferroptosis-inducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Erastin on GPX4 expression?
A1: The canonical mechanism of Erastin involves the inhibition of the cystine/glutamate antiporter (system Xc-), which leads to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH).[1][2] Since GPX4 requires GSH as a cofactor to neutralize lipid peroxides, Erastin-induced GSH depletion leads to the inactivation and subsequent degradation of the GPX4 protein.[1][2][3] Therefore, the expected outcome of Erastin treatment is a decrease in GPX4 protein levels and activity.[4]
Q2: Why am I observing an upregulation of GPX4 (mRNA or protein) after Erastin treatment?
A2: Observing an upregulation of GPX4 after Erastin treatment is an unexpected but reported phenomenon that likely indicates a cellular compensatory or resistance mechanism. The most probable cause is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[5][6][7][8] Oxidative stress induced by Erastin can lead to the activation of NRF2, a master regulator of antioxidant gene expression. Activated NRF2 can then bind to the antioxidant response element (ARE) in the promoter region of genes like GPX4, leading to their increased transcription as a protective feedback mechanism.[6][7]
Q3: Can this unexpected upregulation be cell-type specific?
A3: Yes, the response to Erastin, including any compensatory upregulation of GPX4, is highly cell-line dependent.[9] Some cell lines may possess a more robust NRF2 signaling pathway or other intrinsic resistance mechanisms that allow them to counteract the effects of Erastin by upregulating GPX4 and other antioxidant enzymes.[10] For instance, some cancer cells develop resistance to ferroptosis inducers by activating alternative antioxidant systems.[11][12]
Q4: Could my experimental conditions be influencing the results?
A4: Absolutely. The concentration of Erastin, the duration of treatment, and the cell culture conditions can all play a role. A low dose of Erastin or a short treatment time might not be sufficient to induce overwhelming lipid peroxidation and cell death, instead triggering a protective stress response that includes the upregulation of GPX4.
Q5: Are there other pathways besides NRF2 that could lead to GPX4 upregulation?
A5: While NRF2 is the most prominently cited pathway, cellular signaling is complex. It's possible that other transcription factors sensitive to oxidative stress could also contribute to GPX4 upregulation. Additionally, some studies suggest a complex interplay between different signaling pathways; for example, the transcription factor EGR1 has been shown to facilitate Erastin-induced ferroptosis by activating the NRF2-HMOX1 signaling pathway, indicating a nuanced regulatory network.[13]
Troubleshooting Guide
If you are observing an unexpected upregulation of GPX4 after Erastin treatment, please refer to the following troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Increased GPX4 mRNA and/or protein levels after Erastin treatment. | Compensatory NRF2 Activation: The cells may be mounting a protective antioxidant response mediated by the transcription factor NRF2. | 1. Check for NRF2 Activation: Perform a western blot to check for increased levels of NRF2 in the nucleus. You can also measure the mRNA levels of known NRF2 target genes (e.g., HMOX1, NQO1).[5][6] 2. Inhibit NRF2: Use a pharmacological inhibitor of NRF2 (e.g., ML385) in combination with Erastin to see if this prevents the upregulation of GPX4.[6] |
| Cell Line Resistance: The chosen cell line may be inherently resistant to Erastin-induced ferroptosis. | 1. Literature Review: Check if your cell line is known to be resistant to ferroptosis. 2. Use a Positive Control Cell Line: Test your Erastin on a cell line known to be sensitive to ferroptosis (e.g., HT-1080, PANC1) to ensure the compound is active. | |
| Sub-lethal Erastin Dose or Insufficient Treatment Time: The concentration or duration of Erastin treatment may be stimulating a stress response rather than inducing cell death. | 1. Dose-Response and Time-Course Experiment: Perform a dose-response experiment with a range of Erastin concentrations (e.g., 1-20 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for inducing ferroptosis and GPX4 downregulation in your cell line. | |
| High variability in GPX4 expression between replicates. | Inconsistent Experimental Conditions: Variations in cell density, passage number, or media components (e.g., serum antioxidants) can affect the cellular response. | 1. Standardize Protocols: Ensure consistent cell seeding density and passage number. 2. Serum Considerations: Consider using a serum-free or low-serum medium during the experiment to reduce the influence of exogenous antioxidants. |
| GPX4 protein is upregulated, but mRNA levels are unchanged. | Post-transcriptional Regulation: The regulation might be occurring at the level of protein translation or stability. | 1. Investigate Protein Stability: Perform a cycloheximide (B1669411) (CHX) chase assay to determine if Erastin treatment is increasing the half-life of the GPX4 protein. |
Data Presentation
Table 1: IC50 Values of Erastin in Different Cell Lines
| Cell Line | Cancer Type | IC50 of Erastin (µM) | Reference |
| HCT116 WT | Colorectal Cancer | 10.46 ± 0.32 | [11] |
| HCT116 (mutant No. 64) | Colorectal Cancer | 18.48 ± 4.36 | [11] |
| HCT116 GPX4 KO (mutant No. 10) | Colorectal Cancer | 10.85 ± 2.58 | [11] |
| HCT116 GPX4 KO (mutant No. 11) | Colorectal Cancer | 11.12 ± 1.05 | [11] |
Experimental Protocols
Protocol 1: Western Blot for GPX4 and NRF2
-
Cell Lysis: After treating cells with Erastin (and/or NRF2 inhibitor), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GPX4 (1:1000), NRF2 (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: RT-qPCR for GPX4 mRNA
-
RNA Extraction: Following Erastin treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and primers specific for GPX4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of GPX4 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Caption: Canonical Erastin signaling pathway leading to GPX4 inactivation and ferroptosis.
Caption: Compensatory NRF2 activation leading to potential GPX4 upregulation and resistance.
Caption: Troubleshooting workflow for unexpected GPX4 upregulation after Erastin treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. Cell type-specific induction of ferroptosis to boost antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of GPX4 drives ferroptosis resistance in scleroderma skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGR1 Promotes Erastin-induced Ferroptosis Through Activating Nrf2-HMOX1 Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GPX4-IN-4 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the GPX4 inhibitor, GPX4-IN-4, in animal models. The guidance is based on established principles for mitigating the toxicity of small molecule inhibitors that induce ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in animal models?
A1: The primary mechanism of toxicity for GPX4 inhibitors like this compound is the induction of ferroptosis, a form of regulated cell death.[1][2][3] GPX4 is a crucial enzyme that neutralizes lipid peroxides.[3][4] Inhibition of GPX4 leads to an accumulation of these lipid peroxides, particularly in the presence of iron, which results in oxidative damage to cell membranes and ultimately, cell death.[2][3][4] This can cause tissue damage and systemic toxicity in animal models.[5]
Q2: What are the common signs of this compound toxicity in animals?
A2: While specific signs will depend on the animal model and dosing regimen, common indicators of toxicity related to ferroptosis-inducing agents can include weight loss, lethargy, organ damage (particularly to the kidneys, liver, and gastrointestinal tract), and changes in blood chemistry indicative of tissue injury. It is crucial to establish a comprehensive monitoring plan for any in vivo study.
Q3: Can the formulation of this compound influence its toxicity?
A3: Yes, the formulation can significantly impact the toxicity profile of this compound. Strategies that control the release and biodistribution of the compound can help reduce systemic exposure and off-target effects. Novel drug delivery systems, such as nanoformulations, can enhance accumulation at the tumor site, thereby reducing systemic toxicity.[6]
Q4: Are there any known agents that can mitigate this compound toxicity?
A4: Yes, inhibitors of ferroptosis have been shown to mitigate the toxicity associated with GPX4 inhibition. These include radical-trapping antioxidants like Liproxstatin-1 and Ferrostatin-1.[7][8] Additionally, antioxidants such as vitamin E have been shown to suppress the effects of GPX4 depletion.[9] Co-administration of these agents may reduce the systemic side effects of this compound.
Q5: How can I optimize the dosing regimen to minimize toxicity?
A5: Dose optimization is a critical step. This typically involves conducting a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity. Starting with lower, more frequent doses or using an intermittent dosing schedule can sometimes maintain efficacy while reducing side effects. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can also help in designing a less toxic dosing regimen.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| High mortality or severe weight loss in the treatment group. | The dose of this compound is too high, leading to systemic ferroptosis. | - Conduct a dose-range-finding study to determine the MTD.- Lower the dose and/or frequency of administration.- Consider co-administration with a ferroptosis inhibitor like Liproxstatin-1.[7] |
| Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine). | Organ-specific toxicity due to high drug accumulation or sensitivity to ferroptosis. | - Evaluate the biodistribution of this compound.- Consider using a targeted drug delivery system to increase tumor specificity.[6]- Perform histological analysis of affected organs to confirm ferroptotic cell death. |
| Poor therapeutic efficacy at non-toxic doses. | Insufficient drug concentration at the tumor site. | - Optimize the drug formulation to improve solubility and bioavailability.- Explore alternative routes of administration.- Consider combination therapies to enhance the anti-tumor effect at a lower, less toxic dose of this compound. |
| Inconsistent results between animals. | Variability in drug metabolism or absorption. | - Ensure consistent formulation and administration techniques.- Control for variables such as age, sex, and weight of the animals.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity
Objective: To determine the MTD and characterize the toxicity profile of this compound in a mouse model.
Methodology:
-
Animal Model: Use a relevant mouse strain for your cancer model (e.g., immunodeficient mice for xenografts).
-
Dose Escalation:
-
Divide mice into several groups (n=3-5 per group).
-
Administer this compound at escalating doses (e.g., starting from a low dose and increasing by a set factor).
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Perform regular blood collection for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
-
Endpoint:
-
The MTD is defined as the highest dose that results in no more than a predefined level of toxicity (e.g., 10-15% body weight loss) and no mortality.
-
At the end of the study, euthanize animals and perform gross necropsy and histopathological analysis of major organs.
-
Protocol 2: Evaluation of a Toxicity Mitigation Strategy
Objective: To assess the efficacy of Liproxstatin-1 in reducing this compound-induced toxicity.
Methodology:
-
Animal Groups:
-
Vehicle control
-
This compound at its MTD
-
Liproxstatin-1 alone
-
This compound at its MTD + Liproxstatin-1
-
-
Dosing:
-
Administer this compound according to the established MTD protocol.
-
Administer Liproxstatin-1 based on previously reported effective doses (e.g., daily administration starting one hour prior to the GPX4 inhibitor).[7]
-
-
Toxicity Assessment:
-
Monitor body weight, clinical signs, and blood parameters as described in Protocol 1.
-
-
Efficacy Assessment (if applicable):
-
If using a tumor model, measure tumor volume regularly.
-
-
Analysis:
-
Compare the toxicity and efficacy readouts between the this compound group and the combination therapy group. A significant reduction in toxicity markers without compromising anti-tumor efficacy would indicate a successful mitigation strategy.
-
Visualizations
Signaling Pathway of GPX4 Inhibition and Ferroptosis
Caption: this compound inhibits GPX4, preventing the reduction of lipid peroxides and leading to ferroptosis.
Experimental Workflow for Toxicity Mitigation
Caption: A logical workflow for addressing and mitigating this compound toxicity in animal models.
References
- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Ferroptosis Induction with GPX4-IN-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use GPX4-IN-4 for inducing ferroptosis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation. By covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, this compound irreversibly inactivates the enzyme. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers an iron-dependent form of programmed cell death known as ferroptosis.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your cells. A common starting point for GPX4 inhibitors is a concentration range of 10 nM to 10 µM.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response can be due to several factors:
-
Cell Line Resistance: Some cell lines are intrinsically resistant to ferroptosis due to high endogenous antioxidant levels or the expression of alternative protective pathways, such as the FSP1/CoQ10 axis.
-
Suboptimal Concentration: The concentration of this compound may be too low to induce ferroptosis in your specific cell line.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Experimental Conditions: Factors such as high cell density, components in the cell culture media (e.g., antioxidants in fetal bovine serum), and inconsistent cell seeding can all contribute to a lack of response.
Q4: How can I confirm that the observed cell death is indeed ferroptosis?
A4: To confirm that this compound is inducing ferroptosis, you should perform rescue experiments. Co-treatment with known ferroptosis inhibitors should prevent or significantly reduce cell death. Key inhibitors to use include:
-
Lipophilic antioxidants: Ferrostatin-1 (Fer-1) and Liproxstatin-1.
-
Iron chelators: Deferoxamine (DFO). If these inhibitors rescue the cells from this compound-induced death, it strongly indicates that the mechanism is ferroptosis.
Q5: What are the best practices for preparing and storing this compound?
A5: this compound is typically supplied as a solid. For long-term storage, it should be kept as a powder at -20°C. Prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is highly recommended to prepare fresh working solutions from the stock for each experiment.
Data Presentation
The sensitivity of different cell lines to GPX4 inhibitors can vary significantly. The following tables provide a summary of reported effective concentrations for this compound and the well-characterized GPX4 inhibitor RSL3 to illustrate this variability.
Table 1: Reported EC50/IC50 Values for this compound
| Cell Line | Cancer Type | EC50/IC50 (µM) | Notes |
| HT1080 | Fibrosarcoma | 0.09 - 0.85 (time-dependent) | Sensitivity increases with longer incubation times. |
| NCI-H1703 | Lung Carcinoma | 0.117 | Co-treatment with Fer-1 increases the EC50 to 4.74 µM. |
Table 2: Illustrative IC50 Values for the GPX4 Inhibitor RSL3
| Cell Line | Cancer Type | RSL3 IC50 (µM) |
| HT-1080 | Fibrosarcoma | ~0.02 |
| 786-O | Renal Cell Carcinoma | ~0.1 |
| A549 | Lung Carcinoma | >10 |
| HCT116 | Colorectal Carcinoma | Variable |
Note: The IC50 for this compound in your specific cell line should be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
Ferroptosis Signaling Pathway Induced by this compound
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent iron-dependent ferroptotic cell death.
General Experimental Workflow for Using this compound
Caption: A standardized workflow for investigating the effects of this compound on cultured cells.
Troubleshooting Guide
This guide addresses common issues encountered during ferroptosis induction with this compound.
Issue 1: High Variability Between Replicates
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Inaccurate Pipetting: Errors in pipetting small volumes of this compound.
-
Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the compound.
-
Compound Precipitation: this compound may precipitate if the final DMSO concentration is too high or if it is not mixed well in the media.
-
-
Solutions:
-
Use a cell counter for accurate and consistent cell seeding.
-
Use calibrated pipettes and ensure thorough mixing when diluting the compound.
-
Avoid using the outermost wells of multi-well plates or fill them with sterile PBS to maintain humidity.
-
Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved in the media.
-
Issue 2: Inconsistent or No Induction of Ferroptosis
-
Possible Causes:
-
Compound Instability: Degradation due to improper storage or multiple freeze-thaw cycles.
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line.
-
Cell Line Resistance: Intrinsic resistance to ferroptosis.
-
High Cell Density: High confluency can sometimes confer resistance.
-
Presence of Antioxidants: Components in the serum or media (e.g., vitamin E) can counteract the effects of this compound.
-
-
Solutions:
-
Use a fresh aliquot of this compound and prepare fresh stock solutions.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Verify the sensitivity of your cell line to other ferroptosis inducers (e.g., RSL3).
-
Seed cells at a consistent and optimal density.
-
Consider reducing the serum concentration during treatment, being mindful of potential effects on cell health.
-
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting common issues with this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium.
-
Include vehicle control (DMSO) and positive control (e.g., RSL3) wells. For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1.
-
Remove the old medium and add the medium containing the compounds to the respective wells.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
-
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and controls as described in the cell viability protocol.
-
Staining:
-
Towards the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green fluorescence indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and resuspend them in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
References
Validation & Comparative
Validating GPX4-IN-4 Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating ferroptosis induced by the direct Glutathione Peroxidase 4 (GPX4) inhibitor, GPX4-IN-4, using the well-established ferroptosis inhibitor, Ferrostatin-1. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation and has emerged as a promising therapeutic target in various diseases, particularly cancer. The validation of on-target GPX4 inhibition and the subsequent ferroptotic cell death is crucial for drug development and mechanistic studies.
While specific quantitative data for this compound is emerging, this guide will utilize data from the well-characterized and structurally similar direct GPX4 inhibitor, RSL3, as a proxy to illustrate the experimental validation process.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and selective small molecule that induces ferroptosis by directly targeting and inactivating the selenoenzyme GPX4.[1] GPX4 is the central regulator of ferroptosis, responsible for reducing toxic lipid hydroperoxides to non-toxic lipid alcohols.[2] By covalently binding to the active site of GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[3]
Ferrostatin-1 (Fer-1) is a synthetic antioxidant that acts as a radical-trapping agent.[3] It effectively neutralizes lipid radicals, thereby preventing the propagation of lipid peroxidation and rescuing cells from ferroptotic death.[3] Its mechanism is downstream of the initial trigger, making it a valuable tool to confirm that cell death is indeed mediated by lipid peroxidation, a hallmark of ferroptosis.
Signaling Pathway of GPX4 Inhibition and Ferrostatin-1 Rescue
The following diagram illustrates the key events in ferroptosis induction by this compound and the point of intervention for Ferrostatin-1.
Comparative Experimental Data
The following tables summarize the quantitative effects of direct GPX4 inhibition (using RSL3 as a proxy for this compound) and its rescue by Ferrostatin-1 in key experimental assays.
Table 1: Cell Viability Assays
| Treatment | Cell Line | Assay | Result |
| RSL3 (0.1 µM) | K1 (Thyroid Cancer) | Viability Assay | ~50% decrease in cell viability[3] |
| RSL3 (0.1 µM) + Ferrostatin-1 (1 µM) | K1 (Thyroid Cancer) | Viability Assay | Cell viability restored to control levels[3] |
| RSL3 (40 nM) | HT-1080 (Fibrosarcoma) | CCK-8 Assay | Significant decrease in cell viability[4] |
| RSL3 (40 nM) + Ferrostatin-1 (0.5 µM) | HT-1080 (Fibrosarcoma) | CCK-8 Assay | Cell viability rescued[4][5] |
| RSL3 (IC50) | H1299 (NSCLC) | MTT Assay | ~59 nM[6] |
| RSL3 (IC50) | H23 (NSCLC) | MTT Assay | ~95 nM[6] |
Table 2: Lipid Peroxidation Assays
| Treatment | Cell Line | Assay | Result |
| RSL3 | T cells | C11-BODIPY 581/591 | Increased lipid peroxidation[7] |
| RSL3 + Liproxstatin-1 (Fer-1 analog) | T cells | C11-BODIPY 581/591 | Lipid peroxidation inhibited[7] |
| RSL3 (20 µM) | K562 (Myeloid Leukemia) | C11-BODIPY 581/591 | Significant increase in green/red fluorescence ratio[8] |
| RSL3 (0.5 µM) | Gpx4-/- cells | BODIPY 581/591 C11 | Increased lipid peroxidation[9] |
| RSL3 (0.5 µM) + Liproxstatin-1 (200 nM) | Gpx4-/- cells | BODIPY 581/591 C11 | Lipid peroxidation prevented[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow
The general workflow for validating this compound-induced ferroptosis with Ferrostatin-1 involves a series of cell-based assays.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat cells with this compound at various concentrations, with or without co-treatment with Ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation, a key feature of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and/or Ferrostatin-1 as described for the viability assay.[3]
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[3][7]
-
Washing: Wash the cells twice with PBS.[3]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Comparison with Other Ferroptosis Inhibitors
While Ferrostatin-1 is a gold standard for validating ferroptosis, other inhibitors with different mechanisms of action can provide further confirmation.
Table 3: Alternative Ferroptosis Inhibitors
| Inhibitor | Target/Mechanism | Key Features |
| Liproxstatin-1 | Radical-trapping antioxidant | Potent ferroptosis inhibitor with an IC50 of 22 nM.[4][10] |
| Deferoxamine (DFO) | Iron Chelator | Inhibits ferroptosis by chelating intracellular iron, preventing the Fenton reaction.[10] |
| FINO2 | Indirect GPX4 inactivation and iron oxidation | Dual mechanism of action, representing a distinct class of ferroptosis inducers.[5][11] |
| FSP1 Inhibitors (e.g., iFSP1) | Ferroptosis Suppressor Protein 1 (FSP1) | Target a parallel ferroptosis suppression pathway independent of GPX4.[12] |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. columbia.edu [columbia.edu]
- 12. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPX4 Inhibitors: GPX4-IN-4 versus ML210
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent covalent inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), GPX4-IN-4 and ML210 (also known as Gpx4-IN-9). The focus is on their selectivity and off-target effects, supported by available experimental data. Understanding the nuances of these inhibitors is critical for the accurate investigation of ferroptosis and the development of novel therapeutics.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, an iron-dependent form of regulated cell death, by detoxifying lipid hydroperoxides.[1] Inhibition of GPX4 has emerged as a promising strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.[2] Both this compound and ML210 are potent inhibitors that covalently target the active site selenocysteine (B57510) of GPX4. However, their distinct chemical scaffolds and mechanisms of action lead to differences in their selectivity and off-target profiles.
Mechanism of Action
ML210 is a prodrug that requires intracellular conversion to its active form.[3] It is transformed into a nitrile-oxide electrophile within the cell, which then covalently binds to the selenocysteine residue of GPX4.[4] This unique activation mechanism contributes to its high selectivity, as the reactive species is generated in proximity to its target.[3]
This compound is also a potent, covalent inhibitor of GPX4. While detailed public information on its specific activation mechanism is less available compared to ML210, it is understood to directly target and inhibit GPX4.
Quantitative Comparison of Cellular Activity
The following tables summarize the reported cellular activities of this compound and ML210. It is important to note that direct comparison of IC50 and EC50 values across different studies should be approached with caution due to variations in cell lines, assay conditions, and experimental duration.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Concentration (µM) | Reference |
| HT1080 | Cell Viability | IC50 | 0.15 | [5] |
| 4T1 | Cell Viability | IC50 | 0.78 | [5] |
| HT1080 (with Ferrostatin-1) | Cell Viability | IC50 | 4.73 | [5] |
| MCF-7 | Cell Viability | IC50 | 6.9 | [5] |
Table 2: Cellular Activity of ML210
| Cell Line | Assay Type | Parameter | Concentration (µM) | Reference |
| HT1080 | Cell Viability | IC50 | 0.1 | [2] |
| HT29 | Cell Viability | IC50 | Not specified | [6] |
| CRL-1739 | Cell Viability | IC50 | Not specified | [6] |
| BJeLR (HRAS G12V) | Cell Viability | IC50 | 0.071 | |
| BJeH-LT (without HRAS G12V) | Cell Viability | IC50 | 0.272 |
Selectivity and Off-Target Effects
The selectivity of a chemical probe is paramount for ensuring that observed biological effects are attributable to the inhibition of the intended target.
ML210 is widely regarded as a highly selective GPX4 inhibitor.[1] Its prodrug nature minimizes off-target interactions, as the reactive electrophile is generated intracellularly.[3] Proteomic profiling studies have shown that an alkyne-tagged analog of ML210 exhibits "markedly lower proteome reactivity" compared to other GPX4 inhibitors like RSL3.[3][7] While some off-target proteins have been identified for ML210, they are typically highly abundant proteins that are engaged only at high concentrations.[3][8] The cell-killing effects of ML210 can be completely rescued by ferroptosis inhibitors like ferrostatin-1, further supporting its high on-target specificity.[3]
Table 3: Summary of Selectivity and Off-Target Profiles
| Compound | On-Target | Known/Reported Off-Targets | Evidence for Selectivity | Reference |
| This compound | GPX4 (covalent) | Limited public data available. | Potent on-target activity. | [9] |
| ML210 | GPX4 (covalent) | Highly abundant proteins (e.g., tubulins) at high concentrations. Shared off-targets with chloroacetamide inhibitors. | Prodrug mechanism enhances selectivity. Markedly lower proteome reactivity compared to RSL3. Cell death is fully rescued by ferroptosis inhibitors. CRISPR screens show fewer off-target genetic interactions than RSL3. | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
Cellular Viability Assay
Objective: To determine the potency of GPX4 inhibitors in inducing cell death.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the GPX4 inhibitor (e.g., this compound or ML210). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a commercially available assay such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Affinity-Based Protein Profiling (AfBPP)
Objective: To identify the on- and off-target proteins of a covalent inhibitor.
Methodology:
-
Probe Treatment: Treat cells with an alkyne- or biotin-tagged analog of the GPX4 inhibitor (the "probe") at a fixed concentration. In parallel, pre-treat cells with a dose range of the untagged inhibitor (the "competitor," e.g., this compound or ML210) before adding the probe.
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Click Chemistry/Affinity Purification: For alkyne-tagged probes, perform a click chemistry reaction to attach a reporter tag (e.g., biotin). For biotin-tagged probes, proceed directly to affinity purification. Use streptavidin beads to enrich for probe-labeled proteins.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Identify proteins whose labeling by the probe is significantly reduced in the presence of the competitor. The on-target protein (GPX4) should show a dose-dependent decrease in labeling. Other proteins exhibiting a significant, dose-dependent decrease are considered off-targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of an inhibitor with its protein target in a cellular context.
Methodology:
-
Compound Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heat Challenge: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GPX4 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A ligand-bound protein is typically more thermally stable. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding.
Caption: GPX4-mediated ferroptosis defense pathway and points of inhibition.
Caption: Experimental workflow for comparing GPX4 inhibitors.
Conclusion
Both this compound and ML210 are valuable tools for studying ferroptosis through the inhibition of GPX4. However, the available evidence strongly suggests that ML210 offers superior selectivity due to its unique prodrug mechanism of action, which minimizes off-target effects. This high degree of selectivity provides researchers with greater confidence that the observed cellular phenotypes are a direct consequence of GPX4 inhibition.
For studies where target specificity is paramount, ML210 is the recommended tool. While this compound is a potent inhibitor, further characterization of its off-target profile is necessary to fully understand its cellular effects. As the field of ferroptosis research continues to evolve, the use of well-characterized and highly selective chemical probes like ML210 will be essential for making accurate and reproducible discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of GPX4-IN-4 and Other Ferroptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis induction is critical for advancing research and developing novel therapeutics. This guide provides a comparative analysis of GPX4-IN-4, a putative direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), with other well-characterized ferroptosis inducers. By examining their mechanisms of action, supported by experimental data, this guide aims to facilitate the selection of the most appropriate tool compound for specific research applications.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The central regulator of this process is GPX4, an enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage.[3][4] Various small molecules, known as ferroptosis inducers, can trigger this cell death pathway through distinct mechanisms that ultimately converge on the inhibition of GPX4 activity or the overwhelming of its capacity.[5]
This comparison will focus on this compound and three other major classes of ferroptosis inducers represented by Erastin, RSL3, FIN56, and FINO2. While direct comparative experimental data for this compound is not extensively available in the public domain, its classification as a "GPX4 inhibitor" suggests a mechanism of direct covalent inhibition, similar to compounds like RSL3 and other next-generation GPX4 inhibitors.[6]
Mechanisms of Action: A Comparative Overview
Ferroptosis inducers can be broadly categorized based on their primary molecular targets. The following table summarizes the mechanisms of this compound and other key ferroptosis inducers.
| Ferroptosis Inducer | Class | Primary Target | Mechanism of Action | Effect on GPX4 |
| This compound (putative) | Class II: Direct GPX4 Inhibitor | GPX4 | Covalently binds to and directly inhibits the enzymatic activity of GPX4.[2][6] | Direct Inactivation |
| RSL3 | Class II: Direct GPX4 Inhibitor | GPX4 | Covalently binds to the active site of GPX4, leading to its irreversible inactivation.[7][8][9] | Direct Inactivation |
| Erastin | Class I: System Xc- Inhibitor | System Xc- (SLC7A11) | Inhibits the cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a critical cofactor for GPX4.[10][11][12] | Indirect Inactivation (via GSH depletion) |
| FIN56 | Class III: GPX4 Degrader | Acetyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Squalene Synthase | Promotes the degradation of GPX4 protein and also inhibits the synthesis of Coenzyme Q10, an endogenous lipophilic antioxidant.[13][14][15] | Degradation and Indirect Inactivation |
| FINO2 | Class IV: Iron Oxidizer & Indirect GPX4 Inhibitor | Iron (Fe2+) and indirect on GPX4 | Directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), promoting the Fenton reaction and lipid peroxidation. It also indirectly inhibits GPX4 activity.[16][17][18] | Indirect Inactivation |
Quantitative Comparison of Ferroptosis Inducers
The potency of ferroptosis inducers can vary significantly depending on the cell line and experimental conditions. The following table provides a summary of reported effective concentrations for inducing ferroptosis.
| Compound | Typical Effective Concentration Range | Reference Cell Lines |
| RSL3 | 0.1 - 10 µM | HCT116, LoVo, HT29, BJeLR[9][19] |
| Erastin | 1 - 20 µM | A549, HT-1080, BJeLR[10][20] |
| FIN56 | 1 - 10 µM | BJeLR, LN229, U118[14][21] |
| FINO2 | 1 - 10 µM | HT-1080, BJ-eLR[16][22] |
Note: The effective concentration of this compound is not yet widely reported and would require experimental determination.
Signaling Pathways of Ferroptosis Induction
The diverse mechanisms of these inducers converge on the accumulation of lipid reactive oxygen species (ROS), the hallmark of ferroptosis. The following diagrams illustrate the points of intervention for each class of inducer within the ferroptosis signaling pathway.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 3. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. columbia.edu [columbia.edu]
- 18. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Validating the Downstream Effects of GPX4-IN-4 on Lipid ROS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS), has emerged as a promising therapeutic strategy in various diseases, including cancer. At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides, thereby preventing the lethal cascade of lipid peroxidation. Small molecule inhibitors of GPX4, such as GPX4-IN-4, are therefore valuable tools for studying and inducing ferroptosis.
This guide provides a comparative analysis of this compound and other commonly used ferroptosis inducers, with a focus on validating their downstream effects on lipid ROS. We present available experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways to aid researchers in their experimental design and interpretation.
Comparative Analysis of GPX4 Inhibitors
A direct quantitative comparison of the potency of GPX4 inhibitors in inducing lipid ROS is not extensively available in the public literature. However, we can compare their cytotoxic effects, which are a downstream consequence of lipid ROS accumulation.
| Compound | Target(s) | Mechanism of Action | Cell Viability EC50 (HT-1080 cells) | Reference |
| This compound | GPX4 | Potent and selective inhibitor of GPX4, leading to the accumulation of lipid hydroperoxides and subsequent ferroptosis. | 0.09 µM (24h) | [1] |
| RSL3 | GPX4, potentially TXNRD1 | Covalently binds to and inhibits GPX4. Recent studies suggest it may also inhibit Thioredoxin Reductase 1 (TXNRD1). | ~0.2 µM (24h, H9c2 cells) | [2] |
| ML162 | GPX4, potentially TXNRD1 | Initially identified as a GPX4 inhibitor. Similar to RSL3, recent evidence suggests it may also target TXNRD1. | Not readily available |
Note: The discovery that RSL3 and ML162 may have off-target effects on TXNRD1 is a critical consideration for researchers, as TXNRD1 is also a key enzyme in maintaining cellular redox homeostasis.[3][4] This highlights the importance of using multiple, mechanistically distinct tools to validate findings related to GPX4 inhibition and ferroptosis. A compound closely related to the GPX4-IN series, compound 26a, has been reported to have a higher GPX4 inhibitory activity (71.7% inhibition at 1.0 µM) compared to RSL3 (45.9% inhibition at 1.0 µM)[4].
Signaling Pathways and Experimental Workflows
To understand the downstream effects of GPX4 inhibition, it is essential to visualize the relevant signaling pathways and experimental workflows.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the cytotoxic effect of GPX4 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete culture medium
-
This compound, RSL3, or ML162
-
DMSO (for stock solutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the GPX4 inhibitors in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the inhibitor-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the quantification of lipid ROS using the fluorescent probe C11-BODIPY 581/591. This probe exhibits a fluorescence emission peak shift from ~590 nm (red) to ~510 nm (green) upon oxidation by lipid peroxides.
Materials:
-
Cells of interest
-
This compound, RSL3, or other ferroptosis inducers
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable format (e.g., 6-well plates for flow cytometry or glass-bottom dishes for microscopy).
-
Treat cells with the desired concentrations of GPX4 inhibitors for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known ferroptosis inducer).
-
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 in PBS or serum-free medium at a final concentration of 1-10 µM.
-
After treatment, wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
For Flow Cytometry:
-
Wash the cells twice with PBS to remove excess dye.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, detecting the green fluorescence (oxidized probe, typically in the FITC channel) and red fluorescence (reduced probe, typically in the PE or a similar channel).
-
-
For Fluorescence Microscopy:
-
Wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using appropriate filter sets for the green and red fluorescence channels.
-
-
-
Data Analysis:
-
Quantify the level of lipid peroxidation by calculating the ratio of the mean fluorescence intensity of the green channel to the red channel. An increase in this ratio indicates an increase in lipid peroxidation.
-
Conclusion
Validating the downstream effects of GPX4 inhibitors on lipid ROS is crucial for understanding their mechanism of action and for the development of novel therapeutics targeting ferroptosis. This compound is a potent and selective tool for this purpose. When comparing its activity with other inhibitors like RSL3 and ML162, it is important to consider their potential off-target effects. The provided protocols and diagrams offer a framework for researchers to rigorously assess the impact of these compounds on lipid peroxidation and to advance our understanding of the intricate process of ferroptosis.
References
A Comparative Guide to the In Vivo Efficacy of GPX4-Targeting Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic target in various diseases, including cancer and neurodegeneration. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. This guide provides a comparative overview of the in vivo efficacy of GPX4-IN-4, a representative direct inhibitor of GPX4, with other well-characterized ferroptosis inhibitors (FINs) that modulate GPX4 activity.
In Vivo Efficacy of Ferroptosis Inhibitors Targeting the GPX4 Axis
The following table summarizes the in vivo efficacy of various FINs based on published preclinical studies. It is important to note that direct comparative studies are limited, and efficacy can vary significantly based on the tumor model, dosing regimen, and route of administration.
| Ferroptosis Inhibitor (FIN) | Class | Target | Model System | Dosing Regimen | Key In Vivo Efficacy Findings |
| This compound (Hypothetical) | Covalent Inhibitor | Direct GPX4 | Xenograft Tumor Models | Expected: 25-100 mg/kg, i.p. or p.o. | Expected to demonstrate significant tumor growth inhibition. Efficacy may be enhanced in combination with other agents. |
| RSL3 | Covalent Inhibitor | Direct GPX4 | PARPi-resistant xenografts[1], Myelodysplastic syndrome xenografts[2] | 20-100 mg/kg, i.t. or i.p. | Significantly suppressed tumor growth in both PARPi-sensitive and resistant models[1]. Markedly smaller tumor volume and weight in MDS xenografts[2]. |
| FIN56 | Non-covalent Inhibitor | GPX4 degradation, CoQ10 depletion | Glioblastoma xenografts[3] | Not specified in abstract | Efficiently decreased tumor volume and Ki67 positive cells, while increasing the lipid peroxidation marker 4-HNE[3][4]. |
| Ferrostatin-1 | Radical-Trapping Antioxidant | Lipid ROS | Huntington's disease model (rat brain slices)[5], Ischemia models | 10 mg/kg, i.p. (in a cisplatin (B142131) study)[6] | Rescued neuronal cell death[5]. Widely used as a ferroptosis inhibitor in various in vivo models[7]. |
| Liproxstatin-1 (B1674854) | Radical-Trapping Antioxidant | Lipid ROS | MAFLD mouse model[8], Subarachnoid hemorrhage model[9] | 10 mg/kg, i.p.[8][10] | Alleviated metabolic dysfunction in a MAFLD model[8]. Attenuated neurological deficits and neuroinflammation after subarachnoid hemorrhage[9]. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors and the typical experimental workflow for assessing their in vivo efficacy, the following diagrams are provided.
Caption: Ferroptosis pathway showing GPX4's central role and points of intervention by various FINs.
Caption: Standard workflow for assessing the in vivo anti-tumor efficacy of a ferroptosis inhibitor.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vivo efficacy of FINs, based on methodologies reported in the literature.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., glioblastoma, PARP-inhibitor resistant ovarian cancer) are cultured under standard conditions.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, other FINs).
-
-
Drug Formulation and Administration:
-
The FIN is formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween-80 in saline).
-
The drug is administered via a specified route (e.g., intraperitoneal, intratumoral, or oral gavage) at a predetermined dose and schedule (e.g., daily, every other day).
-
-
Efficacy Assessment:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is monitored to assess toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a specific duration), mice are euthanized, and tumors are excised and weighed.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Tumor tissues can be processed for histological analysis (H&E staining) to observe morphology.
-
Immunohistochemistry (IHC) can be performed to assess markers of cell proliferation (e.g., Ki67), apoptosis, and ferroptosis (e.g., 4-HNE, a marker of lipid peroxidation).
-
Western blotting or other molecular biology techniques can be used to measure the levels of target proteins (e.g., GPX4) and downstream effectors in tumor lysates.
-
Neuroprotection and Ischemia Models
-
Disease Induction:
-
Drug Administration:
-
The FIN is administered at a specific time point relative to the injury (e.g., before, during, or after).
-
-
Outcome Measures:
-
Neurological deficits can be assessed using behavioral tests.
-
Tissue damage can be quantified by histological staining of relevant tissue sections.
-
Biochemical markers of oxidative stress, inflammation, and cell death are measured in tissue homogenates or blood samples.
-
Conclusion
This compound and other FINs that target the GPX4 axis represent a promising therapeutic strategy for a range of diseases. While direct, head-to-head in vivo comparative studies are not yet widely available, the existing data for compounds like RSL3 and FIN56 demonstrate a clear proof-of-concept for the anti-tumor efficacy of GPX4 inhibition. The radical-trapping antioxidants Ferrostatin-1 and Liproxstatin-1 have also shown significant protective effects in various disease models. The choice of a specific FIN for further development will depend on its potency, selectivity, pharmacokinetic properties, and the specific disease context. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this exciting class of therapeutic agents.
References
- 1. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Assessing the Specificity of GPX4-IN-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic discovery. This guide provides a comprehensive comparison of GPX4-IN-4, a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), against other peroxidases. While direct comparative experimental data for this compound against a panel of other peroxidases is not currently available in the public domain, this guide offers an objective assessment based on its mechanism of action, the unique function of its target, and established methodologies for specificity testing.
Introduction to GPX4 and its Unique Role
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-dependent enzyme that plays a critical role in cellular defense against oxidative damage. Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins. This function makes it a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).
Other glutathione peroxidases, such as the cytosolic GPX1 and the gastrointestinal-specific GPX2, primarily reduce soluble, small-molecule hydroperoxides like hydrogen peroxide. Their substrate specificity is narrower, and they are less effective at neutralizing the lipid peroxides that are the hallmark of ferroptosis. This fundamental difference in substrate preference underscores the specialized role of GPX4 and provides a basis for the development of selective inhibitors.
This compound: A Covalent Inhibitor Targeting Ferroptosis
This compound (also known as Compound 24) is a potent, covalent inhibitor of GPX4. Its mechanism of action involves a chloroacetamide moiety that forms a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, thereby irreversibly inactivating the enzyme. Inhibition of GPX4 by this compound leads to the accumulation of lipid peroxides and subsequent induction of ferroptosis. The potency of this compound has been demonstrated in various cell lines.
| Compound | Target | Cell Line | Potency (EC50) | Reference |
| This compound | GPX4 | HT-1080 | 0.09 µM (24h) | [1] |
| This compound | GPX4 | NCI-H1703 | 0.117 µM (72h) | [1] |
Assessing Specificity: A Methodological Overview
Determining the specificity of an inhibitor like this compound is a multi-step process that involves both in vitro biochemical assays and cell-based target engagement studies. The following experimental protocols are standard in the field for assessing the selectivity of peroxidase inhibitors.
Experimental Protocols
1. In Vitro Peroxidase Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of a panel of purified peroxidase enzymes in the presence of varying concentrations of the inhibitor to determine IC50 values.
-
Principle: The activity of glutathione peroxidases is measured indirectly by coupling the reduction of a substrate (e.g., cumene (B47948) hydroperoxide for GPX1/2 or phosphatidylcholine hydroperoxide for GPX4) to the oxidation of NADPH by glutathione reductase (GR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant human peroxidases (e.g., GPX1, GPX2, GPX3, GPX4, Catalase, Thioredoxin Reductase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Peroxidase Substrates (Cumene hydroperoxide, phosphatidylcholine hydroperoxide)
-
This compound (or other test inhibitor)
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the specific peroxidase enzyme to the mixture.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the appropriate peroxidase substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value for each peroxidase.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its intended protein target in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein by Western blotting or mass spectrometry.
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and lyse them.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Analyze the supernatant for the presence of the target protein (GPX4) and off-target peroxidases using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Lipid Peroxidation Assay
This assay measures the downstream effect of GPX4 inhibition on the accumulation of lipid reactive oxygen species.
-
Principle: Lipid peroxidation can be quantified using fluorescent probes such as BODIPY™ 581/591 C11. This probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Procedure:
-
Treat cultured cells with this compound.
-
Load the cells with the BODIPY™ 581/591 C11 probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the green and red fluorescence.
-
An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
Visualizing the Pathways and Workflows
To further clarify the context of this compound's action and the methods to assess it, the following diagrams are provided.
Caption: this compound induces ferroptosis by inhibiting GPX4.
Caption: Workflow for assessing inhibitor specificity.
Conclusion and Future Directions
This compound is a valuable tool for studying ferroptosis due to its potent and covalent inhibition of GPX4. While its specificity is inferred from the unique substrate profile of GPX4, direct experimental evidence comparing its activity against other peroxidases is needed for a complete picture. The chloroacetamide warhead, while effective, is known to have potential for off-target reactivity. Therefore, researchers using this compound should employ rigorous control experiments, such as the use of ferroptosis inhibitors like ferrostatin-1, to confirm that the observed biological effects are indeed due to the inhibition of GPX4. Future studies focusing on a head-to-head comparison of this compound against a broad panel of related enzymes will be invaluable to the research community.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of GPX4-IN-4
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent small molecule inhibitors like GPX4-IN-4 is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, its nature as a potent biological inhibitor necessitates its treatment as hazardous chemical waste. The following procedures are based on established best practices for the disposal of laboratory chemicals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
All handling of this compound, including during disposal preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Properly categorizing chemical waste is the foundation of safe disposal.[1] this compound waste should be segregated into solid and liquid forms.
-
Solid Waste: This category includes any disposable materials that have come into contact with this compound, such as:
-
Contaminated gloves, weigh boats, and pipette tips.
-
Empty vials that once contained the compound.
-
Contaminated absorbent materials from spill cleanups.
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Solvents used to rinse containers or equipment that were in contact with the inhibitor.
-
Crucially, do not mix this compound waste with other incompatible chemical waste streams. [2] When in doubt about compatibility, always segregate.
2. Waste Container Selection and Labeling:
The integrity of the disposal process relies on using the correct containers and labeling them accurately.
-
Container Requirements:
-
Use only containers that are chemically compatible with the waste.[1][3] For many organic solvents and aqueous solutions, high-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
-
Ensure containers have secure, leak-proof screw-on caps.[4] Do not use stoppers or parafilm as primary seals.
-
Containers for liquid waste should not be filled beyond 80% capacity to allow for expansion.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and the concentration if it is in a solution.[5][6] Do not use abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container.[1]
-
List all constituents in a mixture with their approximate percentages.[5]
-
3. Storage of Hazardous Waste:
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company.[4]
-
Store waste containers in secondary containment trays to catch any potential leaks.[2][4]
-
Ensure the storage area is well-ventilated.
-
Keep incompatible waste types physically separated.[3]
4. Arranging for Final Disposal:
Hazardous chemical waste cannot be disposed of in regular trash or poured down the drain.[3][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office and providing them with an inventory of the waste.
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility from experiment initiation to waste disposal.
References
- 1. gzlabfurniture.com [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling GPX4-IN-4
Essential Safety and Handling Guide for GPX4-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on standard laboratory safety protocols for handling research-grade chemical compounds.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are recommended. Check for any latex allergies. Do not reuse gloves.[1] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against spills.[1] |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting.[1] |
Emergency Procedures: First Aid
In the event of an exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid dust formation: When working with the powdered form, handle it carefully to prevent aerosolization.
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[2]
-
Use in a well-ventilated area: All work should be conducted in a chemical fume hood.
Storage:
-
Powder: Store at -20°C for long-term storage.
-
In solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
This compound is a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) and is used to induce ferroptosis in cancer research.[3]
In Vitro Cell Viability Assay
This protocol outlines the general steps for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Viability Assessment: Measure cell viability using a standard method, such as an MTT or CellTiter-Glo assay.[5][6]
In Vivo Animal Studies
This protocol provides a general guideline for in vivo experiments using mouse models.
-
Animal Model: Utilize an appropriate xenograft or other tumor model in mice.[4]
-
Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle for administration (e.g., 10% DMSO in 90% corn oil for intraperitoneal injection).[4]
-
Administration: Administer this compound to the mice at the desired dosage and schedule (e.g., daily intraperitoneal injections).[3]
-
Monitoring: Monitor tumor growth and the overall health of the animals regularly.[5]
Visualizations
Signaling Pathway of GPX4 Inhibition
The following diagram illustrates the mechanism by which GPX4 inhibition leads to ferroptosis. GPX4 normally reduces lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH).[7] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), resulting in ferroptotic cell death.[8][9]
Caption: GPX4 inhibition by this compound leads to lipid peroxidation and ferroptosis.
Experimental Workflow: Chemical Spill Response
This workflow outlines the immediate steps to take in the event of a this compound spill.
References
- 1. youtube.com [youtube.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
